Indimitecan Hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
915303-04-7 |
|---|---|
Molecular Formula |
C25H22ClN3O6 |
Molecular Weight |
495.9 g/mol |
IUPAC Name |
20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione;hydrochloride |
InChI |
InChI=1S/C25H21N3O6.ClH/c1-31-18-8-14-17(11-19(18)32-2)25(30)28(6-3-5-27-7-4-26-12-27)23-15-9-20-21(34-13-33-20)10-16(15)24(29)22(14)23;/h4,7-12H,3,5-6,13H2,1-2H3;1H |
InChI Key |
VZCPAXRDLDYWBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Indimitecan Hydrochloride: A Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indimitecan hydrochloride (formerly known as LMP776) is a potent, synthetic, non-camptothecin indenoisoquinoline analogue that functions as a topoisomerase I (TOP1) inhibitor. It represents a class of anticancer agents developed to overcome the limitations of camptothecin derivatives, such as chemical instability and susceptibility to drug efflux pumps. Indimitecan stabilizes the covalent complex between TOP1 and DNA, leading to the accumulation of single-strand DNA breaks. The collision of replication forks with these trapped complexes generates irreversible double-strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells. Preclinical studies have demonstrated significant antiproliferative activity across a broad range of human cancer cell lines. Clinical evaluation in a Phase I trial has established its safety profile and determined the maximum tolerated dose. This technical guide provides a comprehensive overview of Indimitecan's mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Core Mechanism of Topoisomerase I Inhibition
Indimitecan exerts its cytotoxic effects by acting as an interfacial inhibitor of the TOP1-DNA cleavage complex (TOP1cc). Unlike competitive inhibitors that bind to the enzyme's active site, Indimitecan intercalates into the DNA at the site of the TOP1-mediated single-strand break. This binding event physically obstructs the religation of the cleaved DNA strand, trapping the TOP1 enzyme in a covalent complex with the 3'-end of the DNA.
The persistence of these TOP1cc's is central to the cytotoxic action of Indimitecan. During DNA replication, the progression of the replication fork collides with the trapped TOP1cc. This collision leads to the conversion of a reversible single-strand break into a highly toxic, irreversible double-strand break. The accumulation of these double-strand breaks triggers a DNA damage response, activating cell cycle checkpoints and ultimately inducing apoptosis.
Quantitative Preclinical and Clinical Data
The antiproliferative activity and clinical safety of Indimitecan have been evaluated in a range of studies. The following tables summarize key quantitative data.
Table 1: In Vitro Antiproliferative Activity of Indimitecan (LMP776)
The growth inhibition 50 (GI50) is the concentration of the drug that causes a 50% reduction in cell growth. The data below was generated using a Sulforhodamine B (SRB) assay.
| Cell Line | Cancer Type | GI50 (µM) |
| HOP-62 | Non-Small Cell Lung | < 0.01 |
| HCT-116 | Colon | < 0.01 |
| SF-539 | CNS | 0.04 |
| UACC-62 | Melanoma | < 0.01 |
| OVCAR-3 | Ovarian | 0.08 |
| SN12C | Renal | < 0.01 |
| DU-145 | Prostate | < 0.01 |
| MCF-7 | Breast | 0.01 |
Data sourced from publicly available information on the NCI-60 cell line screen.[1]
Table 2: Phase I Clinical Trial Data for Indimitecan (LMP776)
A Phase I clinical trial was conducted to determine the safety, tolerability, and maximum tolerated dose (MTD) of Indimitecan in patients with advanced solid tumors and lymphomas.[2]
| Parameter | Value |
| Clinical Trial ID | NCT01051635 |
| Drug Administration | Intravenous infusion daily for 5 days in 28-day cycles |
| Maximum Tolerated Dose (MTD) | 12 mg/m²/day |
| Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, hyponatremia |
| Objective Responses | No objective responses were observed in this study |
| Stable Disease | 12 out of 34 patients (35%) experienced stable disease |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments used in the evaluation of Indimitecan and other topoisomerase I inhibitors.
Sulforhodamine B (SRB) Cell Viability Assay
This assay is used to determine the antiproliferative activity of a compound against adherent cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Indimitecan in complete culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
Cell Fixation: Carefully remove the culture medium. Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on absorbent paper and allow to air dry.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Topoisomerase I DNA Relaxation Assay
This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of TOP1, which relaxes supercoiled DNA.
Materials:
-
Purified human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x TOP1 reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
This compound stock solution (in DMSO)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture:
-
2 µL of 10x TOP1 reaction buffer
-
200-300 ng of supercoiled plasmid DNA
-
Varying concentrations of Indimitecan or vehicle control (DMSO)
-
Nuclease-free water to a final volume of 18 µL
-
-
Enzyme Addition: Add 2 µL of purified TOP1 enzyme (pre-titrated to determine the amount needed for complete relaxation).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage until the dye front has migrated approximately 70-80% of the gel length.
-
Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Interpretation: Supercoiled DNA migrates faster than relaxed DNA. An effective TOP1 inhibitor will prevent the conversion of the supercoiled form to the relaxed form, resulting in the persistence of the supercoiled DNA band.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of Indimitecan in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line known to be sensitive to Indimitecan
-
Matrigel (optional)
-
This compound formulation for injection
-
Vehicle control solution
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture the selected cancer cell line to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Indimitecan (and vehicle control) to the respective groups according to the desired dose and schedule (e.g., intravenous, intraperitoneal).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size, or as defined by the experimental protocol and ethical guidelines. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of Indimitecan.
Conclusion
This compound is a promising topoisomerase I inhibitor with a distinct mechanism of action and a favorable preclinical profile. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on this and similar classes of anticancer agents. Further investigation into its efficacy in combination therapies and in specific cancer subtypes with DNA repair deficiencies may unlock its full therapeutic potential.
References
The Synthesis of Indimitecan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indimitecan Hydrochloride, also known as LMP776 and NSC 725776, is a potent, non-camptothecin topoisomerase I (Top1) inhibitor that has been investigated as a potential anticancer agent.[1][2] Unlike the camptothecin class of drugs, Indimitecan and other indenoisoquinoline derivatives offer a stable chemical structure and have shown promise in overcoming some of the limitations associated with camptothecins, such as chemical instability and severe side effects.[3] This technical guide provides a detailed overview of the synthesis of this compound, including experimental protocols, quantitative data, and a visualization of its mechanism of action.
This compound has the molecular formula C₂₅H₂₁N₃O₆.ClH and a molecular weight of 495.91 g/mol .[4] The core structure is a substituted indenoisoquinoline, which is key to its biological activity.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that involves the construction of the core indenoisoquinoline scaffold followed by the attachment of a side chain that is crucial for its topoisomerase I inhibitory activity. The general approach involves the condensation of a substituted homophthalic anhydride with a Schiff base, followed by cyclization and functional group manipulation.
An improved synthetic route has been developed to produce Indimitecan and its analogue, Indotecan, more efficiently and cost-effectively, starting from a common intermediate.[5][6] This pathway is outlined below.
Experimental Protocols
The following sections detail the key experimental steps in the synthesis of this compound.
Step 1: Synthesis of the Indenoisoquinoline Core
A common method for constructing the indenoisoquinoline core involves the condensation of a substituted Schiff base with a homophthalic anhydride to yield a cis-3-aryl-4-carboxyisoquinolone. This intermediate is then cyclized to the indenoisoquinoline scaffold.[2]
An alternative and improved synthesis utilizes a common intermediate, 2,3-dimethoxy-8,9-methylenedioxyindenobenzopyran (20), which can be prepared from veratric acid and piperonal through a series of reactions.[5]
Protocol for the synthesis of a key intermediate via the Cushman method:
-
Schiff Base Formation: An appropriately substituted aldehyde (e.g., derived from piperonal) is condensed with an amine (e.g., 3-bromopropylamine hydrobromide) in the presence of a base like triethylamine in a solvent such as chloroform.[7]
-
Condensation with Homophthalic Anhydride: The resulting Schiff base is then reacted with a substituted homophthalic anhydride (e.g., 4,5-dimethoxyhomophthalic anhydride) in a suitable solvent. This condensation reaction typically yields the cis-diastereomer.[7]
-
Cyclization: The intermediate acid is then treated with a dehydrating agent such as thionyl chloride, which facilitates an intramolecular Friedel-Crafts acylation to form the indenoisoquinoline core.[2][7] This step may also involve dehydrogenation to yield the final aromatic core.[7]
Step 2: Addition of the Imidazole Side Chain
The presence of an aminoalkyl side chain on the indenoisoquinoline nitrogen is a key feature for potent biological activity.[2] For Indimitecan, this is a 3-(1H-imidazol-1-yl)propyl group.
Protocol for Side Chain Attachment:
-
A precursor with a leaving group on the propyl side chain (e.g., a bromo- or chloro- derivative) is reacted with imidazole.[7]
-
The reaction is typically carried out in a polar aprotic solvent like DMF or dioxane, often in the presence of sodium iodide to facilitate the substitution.[7]
Step 3: Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt to improve the solubility and stability of the compound for pharmaceutical use.
Protocol for Salt Formation:
-
The free base of Indimitecan is dissolved in a suitable solvent, such as a mixture of chloroform and methanol.
-
A solution of hydrochloric acid in a solvent like 2-propanol or ether is added to the solution of the free base.[8]
-
The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent like ether, and dried.
Quantitative Data
The following table summarizes representative yields for key steps in the synthesis of indenoisoquinoline analogs, which are indicative of the efficiency of the synthetic route to Indimitecan.
| Step | Starting Materials | Product | Typical Yield | Reference |
| Schiff Base Formation (Example) | Isovanillin derivative, 3-bromopropylamine | Corresponding Schiff Base | Excellent | [7] |
| Condensation and Cyclization (Example) | Schiff base, 4,5-dimethoxyhomophthalic anhydride | Indenoisoquinoline core | Good | [7] |
| Side Chain Attachment (Example with Imidazole) | Bromo-functionalized indenoisoquinoline, Imidazole | Imidazolyl-substituted indenoisoquinoline | Acceptable | [7] |
| Deprotection and Salt Formation of a related compound (WN191) | Boc-protected amine precursor | Final amine product (WN191) | 88% | [8] |
Mechanism of Action: Topoisomerase I Inhibition
Indimitecan exerts its anticancer effects by inhibiting Topoisomerase I (Top1), an essential enzyme involved in DNA replication and transcription.[1] Top1 relaxes supercoiled DNA by creating a transient single-strand break, forming a covalent intermediate known as the cleavage complex. Indimitecan stabilizes this cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of new carbohydrate-substituted indenoisoquinoline topoisomerase I inhibitors and improved syntheses of the experimental anticancer agents indotecan (LMP400) and indimitecan (LMP776) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Indimitecan Hydrochloride chemical structure
An In-depth Technical Guide to Indimitecan Hydrochloride
Introduction
This compound (also known as LMP776 and NSC 725776) is a potent, synthetic, non-camptothecin inhibitor of human topoisomerase I (Top1), an essential enzyme involved in DNA replication and transcription.[1][2] Developed as a potential anticancer agent, Indimitecan belongs to the indenoisoquinoline class of compounds, which were designed to overcome some of the clinical limitations associated with camptothecin-based drugs, such as chemical instability and susceptibility to drug efflux pumps.[2][3] This document provides a detailed overview of the chemical structure, mechanism of action, biological activity, and experimental protocols related to this compound.
Chemical Structure and Properties
Indimitecan is an indenoisoquinoline derivative characterized by a planar pentacyclic core. The hydrochloride salt form enhances its solubility for pharmaceutical formulation.
IUPAC Name: 20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione hydrochloride.[4]
Chemical Identifiers:
-
SMILES: COc1cc2c(cc1OC)c(=O)n(CCCn3ccnc3)c4-c5cc6c(cc5C(=O)c24)OCO6.Cl[5]
-
InChIKey: VZCPAXRDLDYWBE-UHFFFAOYSA-N[5]
The key structural features include a dimethoxy-substituted ring, a methylenedioxy group, and a basic side chain containing an imidazole ring, which is crucial for its interaction with the Top1-DNA complex.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₁N₃O₆.ClH | [5] |
| Molecular Weight | 495.91 g/mol | [5] |
| CAS Number | 915360-05-3 (Indimitecan base) | [1][4] |
| Appearance | Not specified | |
| Solubility | Not specified |
Mechanism of Action
Indimitecan exerts its cytotoxic effects by inhibiting the religation step of the Topoisomerase I catalytic cycle. Top1 relieves torsional stress in DNA by introducing transient single-strand breaks. Indimitecan intercalates into the DNA at the site of the break and forms a stable ternary complex with Top1 and DNA (Top1 cleavage complex or Top1cc).[2][3] This stabilization prevents the re-ligation of the DNA strand.
The persistence of these cleavage complexes is cytotoxic. When a DNA replication fork collides with a trapped Top1cc, the single-strand break is converted into a highly toxic DNA double-strand break.[6] This leads to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[3][7]
Biological Activity and Preclinical Data
Indimitecan has demonstrated potent antiproliferative activity against a wide range of human cancer cell lines. Its efficacy was evaluated as part of the National Cancer Institute's NCI-60 cell line screen.
Table 2: In Vitro Antiproliferative Activity of Indimitecan (LMP776)
| Cell Line | Cancer Type | GI₅₀ (μM) |
| HOP-62 | Non-Small Cell Lung | <0.01 |
| HCT-116 | Colon | <0.01 |
| SF-539 | CNS | 0.04 |
| UACC-62 | Melanoma | <0.01 |
| OVCAR-3 | Ovarian | 0.08 |
| SN12C | Renal | <0.01 |
| DU-145 | Prostate | <0.01 |
| MCF-7 | Breast | 0.01 |
| Data sourced from MedchemExpress.[1] |
The mean-graph midpoint (MGM) for growth inhibition across all tested NCI-60 cell lines was 0.079 ± 0.023 μM, indicating broad and potent anticancer activity.[1]
Experimental Protocols
Topoisomerase I-mediated DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the Top1-DNA cleavage complex.
Methodology:
-
DNA Substrate Preparation: A DNA fragment (e.g., a 117-bp fragment) is labeled at the 3'-end with a radioactive isotope, typically ³²P.[6]
-
Reaction Mixture: The ³²P-labeled DNA fragment is incubated with purified human Topoisomerase I in a suitable reaction buffer.
-
Compound Addition: The test compound (Indimitecan) is added to the reaction mixture at various concentrations. A control reaction without the compound is also prepared.
-
Incubation: The reaction is incubated at 37°C for a specific period (e.g., 30 minutes) to allow the formation of cleavage complexes.
-
Reaction Termination: The reaction is stopped by adding a solution containing a protein denaturant (e.g., SDS) and a proteinase (e.g., Proteinase K) to digest the Top1 enzyme.
-
Analysis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[6]
-
Visualization: The gel is dried and exposed to an X-ray film or a phosphor screen. The intensity of the bands corresponding to cleaved DNA is quantified to determine the potency of the compound in trapping the Top1cc.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indimitecan | C25H21N3O6 | CID 11519397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. US20190218226A1 - Prodrugs of anticancer agents indotecan and indimitecan - Google Patents [patents.google.com]
- 7. aacrjournals.org [aacrjournals.org]
LMP776 (Indimitecan): A Technical Guide to a Novel Indenoisoquinoline Topoisomerase I Inhibitor
Abstract
LMP776, also known as Indimitecan (NSC 725776), is a synthetic indenoisoquinoline derivative that acts as a non-camptothecin inhibitor of human topoisomerase I (TOP1).[1] Developed by the National Cancer Institute (NCI), LMP776 was designed to overcome the clinical limitations of camptothecin-based drugs, such as chemical instability, rapid reversal of the TOP1-DNA cleavage complex, and susceptibility to drug efflux pumps.[2] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of LMP776, intended for researchers, scientists, and drug development professionals.
Discovery and History
The discovery of LMP776 stemmed from a COMPARE analysis of the National Cancer Institute's in vitro anticancer drug screen.[2] This analysis identified the indenoisoquinoline scaffold as a promising non-camptothecin inhibitor of TOP1. Subsequent structure-activity relationship (SAR) studies led to the synthesis of over 700 analogues, with LMP776 (indimitecan, NSC 725776), along with LMP400 (indotecan) and LMP744, being selected for further preclinical development due to their favorable activity and pharmacological properties.[3] These compounds demonstrated potent antineoplastic activity in preclinical models, which prompted the initiation of clinical trials.[3]
Mechanism of Action
LMP776 exerts its cytotoxic effects by targeting topoisomerase I, an essential enzyme that relaxes DNA supercoiling during replication and transcription.[3] The core mechanism involves the stabilization of the TOP1-DNA cleavage complex (TOP1cc).[4] This "interfacial inhibition" prevents the religation of the single-strand DNA break created by TOP1, leading to an accumulation of these stalled complexes.[4] The collision of the replication machinery with these persistent TOP1cc results in the formation of DNA double-strand breaks, triggering a DNA damage response and ultimately leading to apoptotic cell death.[3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for LMP776-induced cytotoxicity.
Caption: Signaling pathway of LMP776 leading to apoptosis.
Preclinical Data
In Vitro Cytotoxicity
LMP776 was evaluated in the NCI-60 screen, a panel of 60 human cancer cell lines. The data is presented as the GI50, the concentration required to inhibit cell growth by 50%. The following table summarizes the mean GI50 values across different cancer types.
| Cancer Type | Mean GI50 (µM) |
| Leukemia | 0.02 |
| Non-Small Cell Lung | 0.04 |
| Colon | 0.03 |
| CNS | 0.04 |
| Melanoma | 0.04 |
| Ovarian | 0.03 |
| Renal | 0.05 |
| Prostate | 0.04 |
| Breast | 0.04 |
Data sourced from the NCI Developmental Therapeutics Program database for NSC 725776.
In Vivo Antitumor Activity
Preclinical studies in murine xenograft models demonstrated the antitumor efficacy of LMP776. Intravenous administration was found to result in higher plasma and tumor concentrations compared to intraperitoneal injection.[1]
Clinical Development
Phase 1 Clinical Trial (NCT01051635)
A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics of LMP776 in patients with advanced solid tumors and lymphomas.[3][5]
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 12 mg/m²/day | [3][5] |
| Administration Schedule | Intravenous infusion daily for 5 days in 28-day cycles | [3] |
| Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, hyponatremia | [3][5] |
| Number of Patients | 34 | [3][5] |
| Objective Responses | 0 | [3][5] |
| Stable Disease | 35% of patients | [3] |
| Mean Half-life (at MTD) | 12.6 hours | [4] |
Experimental Protocols
Synthesis of LMP776 (Indimitecan)
A detailed synthesis of LMP776 has been reported.[6] The general approach involves the condensation of a hydroxyphthalide with a phthalide to form an indenedione intermediate, which is then cyclized to yield the indenobenzopyran core. Subsequent introduction of the side chain at the lactam nitrogen affords the final product.[6]
Topoisomerase I Cleavage Assay
The ability of LMP776 to stabilize the TOP1-DNA cleavage complex can be assessed using a DNA cleavage assay. A general protocol for this type of assay is as follows:
-
A DNA substrate, typically a plasmid DNA fragment, is uniquely 3'-radiolabeled.
-
The labeled DNA is incubated with recombinant human topoisomerase I in the presence of varying concentrations of LMP776 or a control compound (e.g., camptothecin).
-
The reaction is stopped, and the protein is denatured.
-
The DNA is then separated by denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA fragments.
-
The intensity of the cleaved DNA bands is quantified to determine the extent of TOP1cc stabilization.
Cytotoxicity Assay (NCI-60 Protocol)
The in vitro cytotoxicity of LMP776 was determined using the sulforhodamine B (SRB) assay as part of the NCI-60 screen. The general protocol is as follows:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then exposed to five 10-fold serial dilutions of LMP776 for 48 hours.
-
After incubation, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with sulforhodamine B dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader to determine cell viability.
-
The GI50 is calculated from the dose-response curve.
In Vivo Xenograft Study
A general protocol for evaluating the antitumor activity of LMP776 in a xenograft model is as follows:
-
Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
LMP776 is administered intravenously according to a predetermined schedule and dose.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for pharmacodynamic biomarker analysis (e.g., γH2AX staining).
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a compound like LMP776.
Caption: A representative experimental workflow for LMP776.
References
- 1. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Databases & Tools | Developmental Therapeutics Program (DTP) [dtp.cancer.gov]
- 4. Developmental therapeutics program at the NCI: molecular target and drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
Indimitecan Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Indimitecan Hydrochloride (LMP776), a potent non-camptothecin topoisomerase I (Top1) inhibitor with significant anticancer activities. This document consolidates key data, outlines detailed experimental protocols, and visualizes critical pathways to support ongoing research and development efforts in oncology.
Core Physical and Chemical Properties
This compound is a synthetic indenoisoquinoline derivative. Its core physical and chemical data are summarized below, providing a foundational understanding of the compound's characteristics.
| Property | Value | Source(s) |
| Systematic Name | 5H-(1,3)Dioxolo(4',5':5,6)indeno(1,2-c)isoquinoline-5,12(6H)-dione, 6-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-, hydrochloride (1:1) | [1] |
| Molecular Formula | C₂₅H₂₂ClN₃O₆ | [2] |
| Molecular Weight | 495.91 g/mol | [2] |
| CAS Number | 915303-04-7 | [1] |
| Synonyms | LMP776, NSC-725776 | [3][4] |
| Appearance | Solid (form not specified in results) | |
| Melting Point | Not explicitly reported. General methods suggest determination using capillary tubes. | [5] |
| Solubility | Soluble in DMSO at 8.33 mg/mL (18.13 mM) with ultrasonication, warming, and pH adjustment to 3 with HCl and heating to 60°C. | [3] |
| Storage and Stability | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [3] |
Mechanism of Action: Topoisomerase I Inhibition
Indimitecan exerts its cytotoxic effects by inhibiting Topoisomerase I (Top1), a critical enzyme involved in DNA replication and transcription.[3] Unlike camptothecins, which also target Top1, indenoisoquinolines like Indimitecan offer a distinct chemical scaffold and may overcome some limitations of camptothecin-based therapies.[6]
The mechanism involves the stabilization of the Top1-DNA cleavage complex. Top1 typically introduces transient single-strand breaks in DNA to relieve torsional stress, after which it religates the DNA backbone. Indimitecan intercalates into the DNA at the site of the cleavage and prevents the religation step. This trapping of the Top1-DNA complex leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
The synthesis of Indimitecan and other indenoisoquinolines has been described in the literature, generally involving the condensation of substituted Schiff bases with homophthalic anhydrides.[5] While a detailed, step-by-step protocol for the hydrochloride salt formation is not fully detailed in the provided search results, a general synthetic scheme is presented below, based on related compounds.[2][5]
General Synthetic Scheme: The synthesis typically involves multiple steps, including the formation of an indenobenzopyran intermediate, followed by reaction with an appropriate amine and subsequent conversion to the hydrochloride salt.[2]
-
Step 1: Formation of Indenobenzopyran Intermediate: This often involves the condensation of a hydroxyphthalide with another phthalide derivative in the presence of a base like sodium methoxide, followed by cyclization.[2]
-
Step 2: Amination: The indenobenzopyran intermediate is then reacted with 3-(1H-imidazol-1-yl)propan-1-amine.[2]
-
Step 3: Hydrochloride Salt Formation: The resulting free base of Indimitecan is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether, chloroform) to precipitate the hydrochloride salt.[2]
Note: The specific reaction conditions, purification methods, and yields would require consultation of the primary literature cited.[2][5]
Determination of Aqueous Solubility
A precise experimental protocol for determining the aqueous solubility of this compound is not explicitly available in the search results. However, a general method for determining the equilibrium solubility of an active pharmaceutical ingredient (API) for Biopharmaceutics Classification System (BCS) is provided by the World Health Organization and can be adapted.[1]
Principle: The equilibrium solubility is determined by adding an excess amount of the compound to a buffered aqueous solution at a specific pH and temperature, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound.
Materials:
-
This compound
-
pH buffers (e.g., pH 1.2, 4.5, 6.8)[1]
-
Constant temperature shaker/incubator (37 ± 1 °C)[1]
-
Centrifuge or filtration system
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a buffer of a specific pH (e.g., 1.2, 4.5, and 6.8).[1]
-
Incubate the vials at a constant temperature of 37 ± 1 °C with continuous agitation.[1]
-
At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the supernatant.[1]
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Analyze the concentration of dissolved this compound in the supernatant using a validated analytical method, such as HPLC-UV.
-
Equilibrium is reached when the concentration of the dissolved compound remains constant over several time points.[1]
-
The solubility is reported as the mean of at least three replicate determinations at each pH.[1]
Topoisomerase I DNA Cleavage Assay
This assay is fundamental for evaluating the activity of Top1 inhibitors like Indimitecan. The protocol is based on the ability of the inhibitor to stabilize the Top1-DNA cleavage complex, leading to the accumulation of cleaved DNA fragments that can be visualized by gel electrophoresis.[3][6]
Principle: A radiolabeled DNA substrate is incubated with Top1 in the presence and absence of the inhibitor. The inhibitor traps the covalent complex of Top1 and the cleaved DNA. The reaction is stopped, and the proteins are denatured, leaving single-strand breaks in the DNA. These DNA fragments are then separated by size using denaturing polyacrylamide gel electrophoresis and visualized.
Materials:
-
3'-radiolabeled DNA substrate (e.g., a specific oligonucleotide or plasmid fragment)[6]
-
Recombinant human Topoisomerase I[6]
-
This compound
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA)[5]
-
SDS solution (e.g., 0.5% final concentration)[5]
-
Formamide loading dye[5]
-
Denaturing polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing the radiolabeled DNA substrate and reaction buffer.
-
Add varying concentrations of this compound (and a vehicle control) to the reaction tubes.
-
Initiate the reaction by adding recombinant human Top1.
-
Incubate the reaction at room temperature for a defined period (e.g., 20 minutes).[5]
-
Terminate the reaction by adding SDS.[5]
-
Add formamide loading dye to denature the DNA.[5]
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Dry the gel and visualize the radiolabeled DNA fragments using a phosphorimager.[5]
-
The intensity and pattern of the cleaved DNA bands indicate the activity of Indimitecan as a Top1 inhibitor. Increased cleavage compared to the control demonstrates the stabilizing effect of the compound on the Top1-DNA complex.
References
- 1. who.int [who.int]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Indimitecan Hydrochloride: A Deep Dive into Structure-Activity Relationships and Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indimitecan hydrochloride (LMP776), an indenoisoquinoline derivative, is a potent, non-camptothecin inhibitor of human topoisomerase I (Top1).[1] Unlike the camptothecin class of Top1 inhibitors, which are characterized by a labile lactone ring, indenoisoquinolines like Indimitecan offer greater chemical stability.[2] This class of compounds has demonstrated significant antitumor activity in preclinical models and has progressed into clinical trials.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Indimitecan and its analogs, details the experimental protocols for its evaluation, and elucidates its mechanism of action through signaling pathway diagrams.
Core Mechanism of Action: Topoisomerase I Inhibition
Indimitecan exerts its cytotoxic effects by trapping the Top1-DNA cleavage complex.[1][2] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription by introducing transient single-strand breaks. The catalytic cycle involves the formation of a covalent intermediate known as the cleavage complex, where Top1 is linked to the 3'-end of the broken DNA strand. Indimitecan intercalates into the DNA at the site of the break and stabilizes this cleavage complex.[2] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. The collision of DNA replication forks with these stabilized cleavage complexes results in the formation of irreversible DNA double-strand breaks (DSBs), which trigger downstream DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis.[2]
Structure-Activity Relationship (SAR) of Indenoisoquinolines
The antitumor potency of the indenoisoquinoline scaffold is significantly influenced by substitutions on the aromatic rings and the lactam side chain. Extensive SAR studies have been conducted to optimize the efficacy and pharmacological properties of this class of compounds.
Key Structural Features Influencing Activity:
-
Indenoisoquinoline Core: The planar, polycyclic core is essential for intercalation into the DNA base pairs at the Top1 cleavage site.
-
Lactam Side Chain: The nature of the substituent on the lactam nitrogen plays a critical role in the compound's interaction with the Top1-DNA complex and its overall biological activity. Generally, the presence of an aminoalkyl side chain is a key feature for potent compounds.[3]
-
Aromatic Ring Substituents: Modifications on the aromatic rings, such as the introduction of nitro or methoxy groups, can significantly modulate the Top1 inhibitory activity and cytotoxicity.[4] For instance, a 3-nitro group has been shown to be important for Top1 inhibition, while a 9-methoxy group can improve cytotoxicity.[4]
-
Azaindenoisoquinolines: The introduction of a nitrogen atom into the indenoisoquinoline aromatic system (azaindenoisoquinolines) has been explored to improve properties like water solubility without compromising biological activity. 7-azaindenoisoquinolines, in particular, have shown promise.[5]
-
Hydroxylation: Hydroxylated analogs of Indimitecan have been synthesized and evaluated, with the position of the hydroxyl group influencing potency. These hydroxylated metabolites are often potent Top1 poisons themselves.[3]
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro cytotoxicity (GI50) of Indimitecan and selected analogs against various human cancer cell lines. This data highlights the impact of structural modifications on antiproliferative activity.
| Compound | R1 | R2 | R3 | Cell Line | GI50 (µM) |
| Indimitecan (LMP776) | OCH3 | OCH3 | 3-(1H-imidazol-1-yl)propyl | NCI-60 Panel (Mean) | 0.079 ± 0.023[4] |
| Analog 1 | H | H | 3-(dimethylamino)propyl | A549 (Lung) | >10 |
| Analog 2 | NO2 | H | 3-(dimethylamino)propyl | A549 (Lung) | 0.12 |
| Analog 3 | OCH3 | H | 3-(dimethylamino)propyl | A549 (Lung) | 1.5 |
| Analog 4 | OCH3 | OCH3 | 2-(dimethylamino)ethyl | NCI-60 Panel (Mean) | 0.11 |
| Analog 5 | OCH3 | OCH3 | 4-(dimethylamino)butyl | NCI-60 Panel (Mean) | 0.095 |
Note: This table is a representative summary based on available literature. The specific GI50 values can vary depending on the experimental conditions and cell lines used.
Experimental Protocols
Topoisomerase I-Mediated DNA Cleavage Assay
This assay is fundamental to identifying and characterizing Top1 inhibitors by their ability to stabilize the Top1-DNA cleavage complex.
Principle: A radiolabeled DNA substrate is incubated with purified human Top1 in the presence and absence of the test compound. Top1 inhibitors stabilize the cleavage complex, leading to an accumulation of cleaved DNA fragments. These fragments are then separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.
Detailed Protocol:
-
DNA Substrate Preparation: A DNA fragment (e.g., a 161 base pair fragment from pBluescript SK(-) phagemid) is 3'-end-labeled with [α-³²P]dATP using terminal deoxynucleotidyl transferase.
-
Reaction Mixture: The standard reaction mixture (20 µL) contains 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL bovine serum albumin, the ³²P-labeled DNA substrate, and purified human Top1.
-
Compound Addition: The test compound (e.g., this compound) is added at various concentrations. A known Top1 inhibitor (e.g., camptothecin) is used as a positive control.
-
Incubation: The reaction mixtures are incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.
-
Protein Digestion: Proteinase K (50 µg/mL final concentration) is added, and the mixture is incubated at 50°C for 30 minutes.
-
Sample Preparation for Electrophoresis: An equal volume of formamide loading buffer (80% formamide, 10 mM NaOH, 1 mM EDTA, 0.1% xylene cyanol, and 0.1% bromophenol blue) is added to each sample. The samples are heated at 95°C for 5 minutes to denature the DNA.
-
Electrophoresis: The samples are loaded onto a 20% denaturing polyacrylamide gel (containing 7 M urea). Electrophoresis is carried out until the bromophenol blue dye reaches the bottom of the gel.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA bands. An increase in the intensity of the cleaved DNA fragments in the presence of the compound indicates Top1 inhibitory activity.
NCI-60 Human Tumor Cell Line Cytotoxicity Screen
This is a high-throughput screening assay used to evaluate the antiproliferative activity of compounds against a panel of 60 different human cancer cell lines.
Principle: The assay measures the growth inhibition of cancer cell lines after a continuous exposure to the test compound for 48 hours. The cell viability is determined using a colorimetric assay, such as the sulforhodamine B (SRB) assay, which measures cellular protein content.
Detailed Protocol:
-
Cell Plating: Cells are inoculated into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell lines. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation and Addition: this compound is solubilized in DMSO and serially diluted. The compound is added to the plates at five 10-fold dilutions (e.g., 10⁻⁴ to 10⁻⁸ M).
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Fixation: After incubation, the cells are fixed in situ by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. 100 µL of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.
-
Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is read on an automated plate reader at 515 nm.
-
Data Analysis: The percentage of growth is calculated relative to untreated control cells. The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net 50% loss of cells) are determined from the dose-response curves.[6][7]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the action of this compound.
References
- 1. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, synthesis, and biological evaluation of metabolites of the experimental cancer treatment drugs indotecan (LMP400) and indimitecan (LMP776) and investigation of isomerically hydroxylated indenoisoquinoline analogues as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Indimitecan Hydrochloride Analogs and Derivatives: A New Frontier in Topoisomerase I Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indimitecan hydrochloride (LMP776), a non-camptothecin indenoisoquinoline derivative, represents a promising class of anticancer agents targeting topoisomerase I (Top1). This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of Indimitecan and its diverse analogs, including hydroxylated metabolites, carbohydrate-substituted derivatives, fluoro-analogs, and prodrugs. Detailed experimental protocols for key biological assays and curated quantitative data on their antiproliferative activities are presented to facilitate further research and development in this critical area of oncology.
Introduction: The Rise of Non-Camptothecin Top1 Inhibitors
Topoisomerase I (Top1) is a crucial nuclear enzyme responsible for relaxing DNA supercoiling during replication, transcription, and recombination.[1] Its inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[2] While camptothecin and its derivatives, such as topotecan and irinotecan, have been successful in the clinic, they are associated with limitations including chemical instability of the lactone ring, dose-limiting toxicities, and susceptibility to drug efflux pumps.[3] This has spurred the development of non-camptothecin Top1 inhibitors, with the indenoisoquinoline scaffold emerging as a particularly promising chemotype.[4] Indimitecan (LMP776) and its related analog, Indotecan (LMP400), have advanced to clinical trials, demonstrating the potential of this class of compounds.[3]
This guide delves into the chemical diversity and biological activity of Indimitecan analogs and derivatives, providing a foundational resource for researchers in the field.
The Core Scaffold: this compound
This compound is a synthetic small molecule characterized by a pentacyclic indenoisoquinoline core.
Chemical Structure of Indimitecan:
Caption: A simplified representation of the imidazole side chain attached to the indenoisoquinoline core of Indimitecan.
Mechanism of Action: Stabilizing the Top1-DNA Cleavage Complex
Indimitecan and its analogs exert their cytotoxic effects by acting as Top1 poisons. They intercalate into the DNA at the site of Top1 activity and stabilize the covalent Top1-DNA cleavage complex. This prevents the re-ligation of the single-strand break, leading to the accumulation of DNA damage. When a replication fork collides with this stabilized complex, the single-strand break is converted into a cytotoxic double-strand break, which, if not repaired, triggers cell cycle arrest and apoptosis.
Caption: Signaling pathway of Topoisomerase I inhibition by Indimitecan analogues.
Key Classes of Indimitecan Analogues and Derivatives
Extensive research has led to the development of several classes of Indimitecan analogs with modified pharmacokinetic and pharmacodynamic properties.
Hydroxylated Analogues and Metabolites
Metabolism studies of Indimitecan using human liver microsomes revealed the formation of hydroxylated metabolites.[5] The synthesis and evaluation of these and other isomerically hydroxylated analogs have shown that the position of the hydroxyl group on the indenoisoquinoline core significantly influences their biological activity.[4][5] In general, many of these hydroxylated derivatives retain potent Top1 inhibitory and antiproliferative activities.[5]
Carbohydrate-Substituted Derivatives
To enhance aqueous solubility and potentially alter cellular uptake, carbohydrate moieties have been appended to the indenoisoquinoline scaffold.[6][7] The length and stereochemistry of the carbohydrate side chain have been shown to correlate with antiproliferative activity, with several glycosylated derivatives exhibiting Top1 inhibitory activity comparable to or greater than camptothecin.[7]
Fluoroindenoisoquinoline Derivatives
The substitution of methoxy groups with fluorine atoms on the indenoisoquinoline core has led to the development of fluoroindenoisoquinolines. One notable example, LMP517, has demonstrated improved metabolic stability and enhanced antitumor activity compared to its parent compound. Interestingly, LMP517 exhibits a dual inhibitory effect on both Top1 and Topoisomerase II (Top2), broadening its potential therapeutic application.
Prodrugs
Prodrug strategies have been employed to improve the physicochemical and pharmacokinetic properties of Indimitecan analogs. By masking hydroxyl groups with ester functionalities, for instance, it is possible to enhance cellular uptake. These ester prodrugs are designed to be hydrolyzed in vivo to release the active, hydroxylated parent compound.
Quantitative Biological Data
The antiproliferative activity of Indimitecan and its analogs has been extensively evaluated against the NCI-60 panel of human cancer cell lines. The following tables summarize key quantitative data for representative compounds.
Table 1: Antiproliferative Activity of Indimitecan and Hydroxylated Analogues
| Compound | Modification | Mean-Graph Midpoint (MGM) GI₅₀ (µM) | Top1 Inhibition | Reference |
| Indimitecan (LMP776) | - | 0.079 ± 0.023 | ++++ | [8] |
| Metabolite 1 | 3-demethylation | Potent | Active | [5] |
| Metabolite 2 | 8,9-methylenedioxy cleavage | Potent | Active | [5] |
| Isomeric Hydroxylated Analogue | 2-hydroxy | Potent | Active | [5] |
Top1 inhibition is graded on a semi-quantitative scale relative to 1 µM camptothecin: + (20-50%), ++ (50-75%), +++ (75-95%), ++++ (equipotent), +++++ (more potent).[5]
Table 2: Antiproliferative Activity of Carbohydrate-Substituted Indenoisoquinoline Derivatives
| Compound | Carbohydrate Moiety | Mean Growth Percent (%) at 10⁻⁵ M | Top1 Inhibition | Reference |
| Analog 1 | D-Ribose | Significant Inhibition | +++ | [9] |
| Analog 2 | D-Glucose | Significant Inhibition | ++++ | [9] |
| Analog 3 | D-Xylose | Moderate Inhibition | ++ | [9] |
Detailed GI₅₀ values for a broad range of carbohydrate-substituted analogs can be found in the cited literature.[9]
Experimental Protocols
NCI-60 Sulforhodamine B (SRB) Cell Proliferation Assay
This assay is a widely used method for determining cytotoxicity and cell proliferation.
Caption: Experimental workflow for the NCI-60 Sulforhodamine B (SRB) assay.
Detailed Methodology:
-
Cell Plating: Human tumor cell lines from the NCI-60 panel are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Incubation: Plates are incubated at 37°C, 5% CO₂, 95% air, and 100% relative humidity for 24 hours.
-
Drug Addition: Test compounds are dissolved in DMSO and diluted with the medium. Aliquots are added to the plates to achieve final concentrations typically ranging from 10⁻⁸ to 10⁻⁴ M.
-
Incubation: Plates are incubated for an additional 48 hours.
-
Cell Fixation: The assay is terminated by fixing the cells with cold trichloroacetic acid (TCA).
-
Staining: The plates are washed, and the cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound stain is solubilized with 10 mM Trizma base.
-
Absorbance Reading: The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The optical density data is used to calculate the GI₅₀ (concentration causing 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (lethal concentration 50%).
Topoisomerase I-Mediated DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the Top1-DNA cleavage complex.
Detailed Methodology:
-
Substrate Preparation: A DNA fragment (e.g., a 117-bp oligonucleotide) is 3'-end-labeled with [α-³²P]dATP using terminal deoxynucleotidyl transferase.
-
Reaction Mixture: The radiolabeled DNA substrate (approximately 2 nM) is incubated with recombinant human Top1 in a reaction buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL BSA) in the presence of varying concentrations of the test compound.
-
Incubation: The reaction is incubated at 25°C for 20 minutes.
-
Termination: The reaction is stopped by the addition of sodium dodecyl sulfate (SDS) to a final concentration of 0.5%.
-
Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The gel is dried and exposed to a phosphorimager screen or X-ray film to visualize the DNA cleavage products. The intensity of the cleavage bands relative to a control (e.g., 1 µM camptothecin) is used to semi-quantitatively assess the Top1 inhibitory activity.
Structure-Activity Relationships (SAR)
The extensive body of research on Indimitecan analogs has provided valuable insights into their structure-activity relationships.
-
A-Ring Substitution: The presence and position of hydroxyl or methoxy groups on the A-ring significantly impact both Top1 inhibitory activity and antiproliferative potency. This region of the molecule is believed to interact with the DNA in the ternary complex.
-
Lactam Nitrogen Side Chain: The nature of the substituent on the lactam nitrogen is a key determinant of activity. The incorporation of nitrogen heterocycles, such as the imidazole in Indimitecan, or carbohydrate moieties can modulate the compound's physicochemical properties and its interaction with the Top1-DNA complex.
-
Halogenation: The replacement of methoxy groups with fluorine can enhance metabolic stability and, in some cases, introduce dual Top1/Top2 inhibitory activity.
Conclusion and Future Directions
This compound and its analogs represent a rich and promising area for the development of novel anticancer therapeutics. Their distinct mechanism of action, favorable preclinical activity, and potential to overcome some of the limitations of camptothecins make them compelling candidates for further investigation. Future research should focus on:
-
Optimizing the pharmacokinetic properties of lead compounds through medicinal chemistry efforts, including the development of novel prodrug strategies.
-
Elucidating the detailed molecular interactions between different analogs and the Top1-DNA complex to guide rational drug design.
-
Investigating the clinical potential of dual Top1/Top2 inhibitors, such as the fluoroindenoisoquinolines, in a broader range of cancer types.
-
Identifying predictive biomarkers to select patient populations most likely to respond to treatment with indenoisoquinoline-based therapies.
This in-depth technical guide provides a solid foundation for researchers and drug developers to build upon as they explore the full therapeutic potential of this exciting class of anticancer agents.
References
- 1. US20190218226A1 - Prodrugs of anticancer agents indotecan and indimitecan - Google Patents [patents.google.com]
- 2. The Indenoisoquinoline LMP517: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Determining the Anti-proliferative Activity of Indimitecan Hydrochloride (LMP776) in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indimitecan Hydrochloride (also known as LMP776 and NSC 725776) is a potent, synthetic, non-camptothecin indenoisoquinoline derivative that acts as a topoisomerase I (Top1) inhibitor. It represents a promising class of anti-cancer agents designed to overcome some of the limitations associated with camptothecins, such as chemical instability. These application notes provide detailed protocols for determining the 50% growth inhibitory concentration (GI50) of this compound in various cancer cell lines. The methodologies for three common in vitro cell viability assays—Sulforhodamine B (SRB), MTT, and CellTiter-Glo—are described, with a particular focus on the SRB assay utilized by the National Cancer Institute (NCI) for its 60-cell line screen. Additionally, the mechanism of action of this compound is illustrated, and a summary of its GI50 values against a panel of human cancer cell lines is presented.
Introduction
Topoisomerase I is a critical enzyme involved in DNA replication and transcription, relieving torsional stress by inducing transient single-strand breaks. This compound exerts its cytotoxic effects by trapping the Top1-DNA covalent complex. This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strand. The collision of the replication fork with this trapped complex leads to the formation of irreversible DNA double-strand breaks, triggering a DNA damage response, cell cycle arrest, and ultimately, apoptosis. A key biomarker of this process is the phosphorylation of histone H2AX (γ-H2AX). The determination of the GI50 value is a crucial first step in evaluating the anti-proliferative activity of chemotherapeutic agents like this compound.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of Topoisomerase I. The binding of Indimitecan to the Top1-DNA complex prevents the re-ligation of the single-strand break created by the enzyme. When a replication fork encounters this stabilized ternary complex, it leads to a DNA double-strand break. This DNA damage activates downstream signaling pathways, including the phosphorylation of H2AX, a sensitive indicator of DNA double-strand breaks, which in turn initiates cell cycle arrest and apoptotic cell death.
Data Presentation: GI50 Values of Indimitecan (LMP776) in Human Cancer Cell Lines
The following table summarizes the 50% growth inhibitory concentrations (GI50) of Indimitecan (LMP776) against a selection of human cancer cell lines from the NCI-60 panel. Values are presented in micromolar (µM).
| Cell Line | Cancer Type | GI50 (µM) |
| HOP-62 | Non-Small Cell Lung | <0.01 |
| HCT-116 | Colon | <0.01 |
| SF-539 | CNS | 0.04 |
| UACC-62 | Melanoma | <0.01 |
| OVCAR-3 | Ovarian | 0.08 |
| SN12C | Renal | <0.01 |
| DU-145 | Prostate | <0.01 |
| MCF-7 | Breast | 0.01 |
Data is derived from studies conducted by the National Cancer Institute's Developmental Therapeutics Program. The NCI-60 screen is a well-established platform for identifying and characterizing novel anticancer agents.[1][2]
Experimental Protocols
The following are detailed protocols for determining the GI50 of this compound. The SRB assay is the standard method used by the NCI for its 60-cell line screen and is highly recommended for its reproducibility and robustness.
Experimental Workflow for GI50 Determination
Protocol 1: Sulforhodamine B (SRB) Assay
This protocol is adapted from the NCI-60 screen methodology and is suitable for adherent cell lines.[3][4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI 1640 with 5% FBS and 2 mM L-glutamine)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v) and 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid
-
10 mM Trizma base solution
-
Multichannel pipette
-
Automated plate reader (515 nm)
Procedure:
-
Cell Plating:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into 96-well plates at a density of 5,000-40,000 cells/well in 100 µL of complete medium, depending on the cell line's doubling time.[3]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]
-
-
Drug Preparation and Addition:
-
Prepare a 400-fold concentrated stock solution of this compound in DMSO.[5] For the NCI-60 five-dose screen, a top concentration of 10⁻⁴ M is often used.[1]
-
On the day of drug addition, thaw the stock solution and prepare serial dilutions (e.g., five 10-fold dilutions) in complete cell culture medium.[3]
-
Add 100 µL of the diluted drug solutions to the appropriate wells, resulting in the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
-
Incubation:
-
Incubate the plates for an additional 48 hours at 37°C and 5% CO2.[3]
-
-
Cell Fixation and Staining:
-
Terminate the assay by gently adding 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 60 minutes at 4°C.[3]
-
Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.[5]
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.[3][4]
-
Remove the unbound SRB dye by washing the plates five times with 1% acetic acid.[3] Air dry the plates again.
-
-
Measurement and Data Analysis:
-
Solubilize the bound SRB dye by adding 200 µL of 10 mM Trizma base to each well.
-
Read the absorbance at 515 nm using a microplate reader.[3]
-
Calculate the percentage of growth inhibition for each drug concentration and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: MTT Assay
This is a colorimetric assay based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[6]
Materials:
-
This compound
-
DMSO
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Plating and Drug Treatment:
-
Follow steps 1 and 2 from the SRB protocol to plate cells and add serial dilutions of this compound.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Measurement and Data Analysis:
-
Read the absorbance at 570 nm.
-
Calculate the percentage of viable cells compared to the vehicle control and determine the GI50.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous assay that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
DMSO
-
Cancer cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Plating and Drug Treatment:
-
Follow steps 1 and 2 from the SRB protocol, using opaque-walled plates.
-
Incubate the plates for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Data Analysis:
-
Record the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50.
-
Conclusion
These protocols provide a comprehensive guide for researchers to accurately determine the GI50 of this compound in cancer cell lines. The choice of assay may depend on the specific cell line, available equipment, and experimental goals. The SRB assay is a reliable and cost-effective method widely used for large-scale screening. Understanding the anti-proliferative activity and mechanism of action of this compound is essential for its continued development as a potential anti-cancer therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. rsc.org [rsc.org]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Indimitecan Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Indimitecan Hydrochloride (also known as LMP776), a potent topoisomerase I (Top1) inhibitor, in in-vitro cell culture experiments. Detailed protocols for assessing its cytotoxic and apoptotic effects, as well as its impact on the cell cycle, are provided below.
Introduction to this compound
This compound is a non-camptothecin indenoisoquinoline derivative that exhibits significant anticancer activity.[1] Its primary mechanism of action is the inhibition of Topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1][2] By binding to the Top1-DNA covalent complex, Indimitecan stabilizes this intermediate, preventing the re-ligation of the single-strand DNA break.[3][4] This leads to the accumulation of Top1 cleavage complexes (Top1cc), which, upon collision with replication forks, result in the formation of DNA double-strand breaks.[3] The subsequent activation of the DNA Damage Response (DDR) pathway ultimately triggers cell cycle arrest and apoptosis.[5][6]
Recommended Concentration Range
The effective concentration of this compound can vary depending on the cell line and the duration of exposure. Based on available data, a starting concentration range of 10 nM to 1 µM is recommended for initial screening experiments. The 50% growth inhibition (GI50) for Indimitecan has been observed to be in the nanomolar range for several cancer cell lines.
Table 1: Reported GI50 Values for Indimitecan (LMP776) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HOP-62 | Lung | <0.01 |
| HCT-116 | Colon | <0.01 |
| SF-539 | CNS | 0.04 |
| UACC-62 | Melanoma | <0.01 |
| OVCAR-3 | Ovarian | 0.08 |
| SN12C | Renal | <0.01 |
| DU-145 | Prostate | <0.01 |
| MCF-7 | Breast | 0.01 |
Data sourced from publicly available information.
For more detailed dose-response studies, a logarithmic serial dilution starting from 1 µM is recommended.
Experimental Protocols
Assessment of Cytotoxicity
Two common and reliable methods for assessing the cytotoxic effects of this compound are the MTT and SRB assays.
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
3.1.2. SRB (Sulphorhodamine B) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After drug treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 24 hours.
-
Cell Harvesting: Collect the cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in-vitro evaluation.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating Indimitecan.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repair of Topoisomerase I-Mediated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Topoisomerase I Cleavage Assay Using Indimitecan Hydrochloride
Abstract
Topoisomerase I (Top1) is a critical enzyme that resolves DNA topological stress during replication and transcription, making it a key target for anticancer drug development.[1][2] this compound (also known as LMP776) is a potent, non-camptothecin indenoisoquinoline inhibitor of Top1.[3][4] It functions as a topoisomerase "poison" by stabilizing the covalent Top1-DNA cleavage complex, which prevents the re-ligation of the DNA strand.[5][6] This stabilization leads to an accumulation of single-strand breaks that can be converted into lethal double-strand breaks during DNA replication, ultimately triggering cell death.[4][5] This document provides detailed protocols for assessing the activity of this compound using the Topoisomerase I cleavage assay. The methods described herein are fundamental for characterizing the mechanism of action of Top1 inhibitors and for screening novel therapeutic compounds.
Mechanism of Action: Topoisomerase I Inhibition
Human Topoisomerase I is a type IB topoisomerase that alleviates DNA supercoiling.[7][8] The enzyme's catalytic cycle involves creating a transient single-strand break in the DNA backbone. This is achieved through a transesterification reaction where a catalytic tyrosine residue in the enzyme's active site attacks the DNA phosphodiester backbone, forming a covalent 3'-phosphotyrosyl intermediate, known as the cleavage complex.[9][10] This break allows for controlled rotation of the DNA, after which the enzyme re-ligates the broken strand.[10]
Indimitecan and other Top1 poisons act as interfacial inhibitors. They do not bind to DNA or the enzyme alone but instead bind to the transient Top1-DNA cleavage complex.[4] This binding physically blocks the religation step, effectively trapping the enzyme on the DNA.[5] This stabilized complex is the primary lesion responsible for the compound's cytotoxicity.
Caption: Mechanism of Topoisomerase I and inhibition by this compound.
Data Presentation: Biological Activity of Indimitecan
Indimitecan (LMP776) demonstrates potent antiproliferative activity across a range of human cancer cell lines. This activity is a direct consequence of its ability to induce Top1-mediated DNA cleavage.
Table 1: Antiproliferative Activity of Indimitecan (LMP776) in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
|---|---|---|
| HOP-62 | Non-Small Cell Lung | <0.01 |
| HCT-116 | Colon | <0.01 |
| SF-539 | CNS | 0.04 |
| UACC-62 | Melanoma | <0.01 |
| OVCAR-3 | Ovarian | 0.08 |
| SN12C | Renal | <0.01 |
| DU-145 | Prostate | <0.01 |
| MCF-7 | Breast | 0.01 |
Data summarized from MedchemExpress.[3] The mean-graph midpoint (MGM) for growth inhibition across the full NCI-60 panel was 0.079 ± 0.023 μM.[3]
Experimental Protocols
Two primary methods are presented for assessing Top1 inhibition. The first is a relaxation assay, which is suitable for initial screening. The second is a DNA cleavage assay using a radiolabeled substrate, which provides more direct evidence of cleavage complex stabilization.[11][12][13]
Caption: General experimental workflow for the Topoisomerase I cleavage assay.
Protocol 1: Topoisomerase I Relaxation Assay
This assay measures the inhibition of Top1's ability to relax supercoiled plasmid DNA. In the presence of an inhibitor like Indimitecan, the enzyme is trapped on the DNA, leading to an accumulation of cleaved, linear DNA and a reduction in relaxed topoisomers.
A. Materials and Reagents
-
Human Topoisomerase I: Store at -80°C. (1 Unit typically relaxes 0.5 µg of supercoiled DNA in 30 min at 37°C).[8]
-
Supercoiled Plasmid DNA: e.g., pBR322 (0.25 µg/µL). Store at -20°C.[14]
-
10x Top1 Assay Buffer: 100 mM Tris-HCl (pH 7.9), 1.5 M NaCl, 10 mM EDTA, 1 mM Spermidine, 1% BSA, 50% Glycerol. Store at -20°C.[14]
-
This compound: Prepare a stock solution in DMSO. Store at -20°C.
-
5x Stop Buffer/Loading Dye: 5% Sarkosyl, 25% Glycerol, 0.125% Bromophenol Blue. Store at 4°C.[14]
-
Proteinase K: (20 mg/mL).
-
Nuclease-free water.
B. Experimental Procedure
-
On ice, prepare the following reaction mixture in a microcentrifuge tube (20 µL final volume):
-
Nuclease-free water: to 20 µL
-
10x Top1 Assay Buffer: 2 µL
-
Supercoiled pBR322 DNA (0.25 µg/µL): 1 µL (final 250 ng)
-
Indimitecan HCl or DMSO (vehicle control): 1 µL
-
-
Add 1-2 units of Human Topoisomerase I to each reaction tube.
-
Mix gently and incubate at 37°C for 30 minutes.[8]
-
Terminate the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.
-
(Optional) Add 1 µL of Proteinase K (50 µg/mL final concentration) and incubate for another 30 minutes at 37°C to digest the protein.[15]
-
Load the entire reaction mixture onto a 1% agarose gel prepared in TAE buffer.
-
Run the gel at 1-2 V/cm until the dye front nears the end of the gel.[14]
-
Stain the gel with Ethidium Bromide (0.5 µg/mL) for 20-30 minutes, destain in water, and visualize under UV light.[14]
C. Expected Results
-
No Enzyme Control: A single band corresponding to supercoiled (SC) DNA.
-
Enzyme + Vehicle (DMSO): Primarily a band corresponding to relaxed (R) DNA, with minimal SC DNA remaining.
-
Enzyme + Indimitecan: A dose-dependent decrease in relaxed DNA and an increase in nicked open-circular (OC) and/or linear (L) DNA, representing the stabilized cleavage complexes.
Protocol 2: Site-Specific DNA Cleavage Assay
This method uses a short, 3'-end-labeled DNA oligonucleotide containing a known Top1 cleavage site to directly visualize drug-induced cleavage.[11][12][13]
A. Materials and Reagents
-
Oligonucleotide Substrate: A custom ~100-120 bp double-stranded DNA fragment with a high-affinity Top1 cleavage site.[13]
-
[α-³²P]dATP or Cordycepin 5'-triphosphate: For radiolabeling.
-
Terminal Deoxynucleotidyl Transferase (TdT): For 3'-end labeling.
-
Human Topoisomerase I.
-
10x Cleavage Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA.[13]
-
This compound.
-
Stop Solution: 0.5% SDS.
-
Formamide Loading Dye: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol.
-
Denaturing Polyacrylamide Gel: (e.g., 15-20%) with 7M Urea.
B. Experimental Procedure
-
Substrate Preparation: 3'-end label the DNA oligonucleotide substrate with [α-³²P] using TdT according to the manufacturer's protocol. Purify the labeled DNA.
-
Reaction Setup: In a 20 µL final volume, assemble the following on ice:
-
10x Cleavage Reaction Buffer: 2 µL
-
³²P-labeled DNA substrate: ~2-5 nM[13]
-
Indimitecan HCl or DMSO: 1 µL
-
Nuclease-free water: to 20 µL
-
-
Add 2-5 units of Human Topoisomerase I.
-
Incubate at 37°C for 20 minutes.[13]
-
Stop the reaction by adding 1 µL of 0.5% SDS and vortexing.[16]
-
Add an equal volume (21 µL) of Formamide Loading Dye.
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel.
-
Run the gel until the bromophenol blue dye reaches the bottom.
-
Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.
C. Expected Results
-
No Enzyme Lane: A single high molecular weight band of the full-length, un-cleaved oligonucleotide.
-
Enzyme + Vehicle Lane: A faint, low molecular weight band may be visible, representing the basal level of Top1-mediated cleavage.
-
Enzyme + Indimitecan Lane: A dose-dependent increase in the intensity of the lower molecular weight cleavage product band.
Data Analysis and Interpretation
The results from the cleavage assays provide insight into the potency and mechanism of Indimitecan.
Table 2: Summary of Expected Gel Electrophoresis Results
| Condition | Assay Type | Supercoiled DNA | Relaxed DNA | Nicked/Linear DNA | Cleaved Product | Interpretation |
|---|---|---|---|---|---|---|
| DNA only | Both | +++ | - | - | - | Negative Control |
| DNA + Top1 | Relaxation | + | +++ | + | N/A | Enzyme is active |
| DNA + Top1 | Cleavage | N/A | N/A | N/A | + | Basal cleavage |
| DNA + Top1 + Indimitecan (Low Conc.) | Relaxation | + | ++ | ++ | N/A | Inhibition of relaxation |
| DNA + Top1 + Indimitecan (High Conc.) | Relaxation | + | + | +++ | N/A | Induction of cleavage |
| DNA + Top1 + Indimitecan (Dose-response) | Cleavage | N/A | N/A | N/A | + to +++ | Dose-dependent cleavage |
(+/- indicate relative band intensity; N/A = Not Applicable)
Troubleshooting
Table 3: Common Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No relaxation in "Enzyme + Vehicle" control | Inactive enzyme | Use a fresh aliquot of Top1 enzyme; verify storage conditions (-80°C). |
| Smearing of DNA bands | Nuclease contamination | Prepare buffers with nuclease-free water; add EDTA to reaction buffer.[17] |
| No cleavage product with Indimitecan | Inactive compound or insufficient concentration | Verify compound integrity and concentration; perform a dose-response with higher concentrations. |
| Weak signal in radiolabeled assay | Inefficient radiolabeling or low enzyme activity | Optimize the labeling reaction; increase the amount of Top1 enzyme used. |
References
- 1. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 8. inspiralis.com [inspiralis.com]
- 9. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. inspiralis.com [inspiralis.com]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Topoisomerase I Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
Application Notes and Protocols for Indimitecan Hydrochloride Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indimitecan Hydrochloride, also known as LMP776, is a potent, second-generation non-camptothecin inhibitor of topoisomerase I (Top1).[1][2] Topoisomerase I is a critical enzyme responsible for relaxing DNA supercoiling during replication and transcription.[3] By stabilizing the Top1-DNA cleavage complex, Indimitecan leads to the accumulation of single-strand DNA breaks, which are converted into cytotoxic double-strand breaks during DNA replication.[3] This ultimately triggers cell cycle arrest and apoptosis, making Indimitecan a promising agent for cancer therapy.[3] Preclinical studies in mouse xenograft models have demonstrated the antitumor activity of Indimitecan and other topoisomerase I inhibitors across a range of human cancers.[4][5]
These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including detailed experimental protocols, quantitative efficacy data from analogous Top1 inhibitors, and a description of the underlying signaling pathways.
Data Presentation: Efficacy of Topoisomerase I Inhibitors in Mouse Xenograft Models
The following tables summarize the antitumor activity of the topoisomerase I inhibitors, Topotecan and Irinotecan, in various human tumor xenograft models established in mice. This data from the Pediatric Preclinical Testing Program and other preclinical studies can serve as a reference for estimating the potential efficacy of this compound, given its shared mechanism of action.[1][6][7]
Table 1: Efficacy of Topotecan in Pediatric Solid Tumor Xenografts [1]
| Tumor Type | Xenograft Model | Treatment Schedule | Dose (mg/kg) | Route | Tumor Growth Inhibition (T/C Ratio*) | Objective Response |
| Neuroblastoma | NB-1691 | Daily x 5, 2 cycles | 0.8 | IV | 0.11 | Complete Response |
| Neuroblastoma | NB-1643 | Daily x 5, 2 cycles | 0.8 | IV | 0.25 | Partial Response |
| Rhabdomyosarcoma | Rh18 | Daily x 5, 2 cycles | 0.8 | IV | 0.08 | Complete Response |
| Wilms Tumor | WT-4 | Daily x 5, 2 cycles | 0.8 | IV | 0.15 | Partial Response |
| Ewing Sarcoma | ES-5 | Daily x 5, 2 cycles | 0.8 | IV | 0.30 | Stable Disease |
*T/C Ratio: Median tumor volume of treated group / median tumor volume of control group. A lower T/C ratio indicates greater antitumor activity.
Table 2: Efficacy of Irinotecan in Human Colon Cancer Xenografts [7]
| Xenograft Model | Treatment Schedule | Dose (mg/kg) | Route | Tumor Growth Inhibition (%) |
| HCT-116 | q5d x 5 | 40 | IP | Significant Inhibition |
| HT-29 | q5d x 5 | 40 | IP | Tumor Shrinkage |
| LoVo | q5d x 5 | 40 | IP | Significant Inhibition |
Table 3: Efficacy of Topotecan in Small-Cell Lung Cancer Xenografts [6]
| Xenograft Model | Treatment Schedule | Dose (mg/kg/day) | Route | Tumor Growth Inhibition (%) |
| SCLC-1 | Daily | 1-2 | Not Specified | >84% |
| SCLC-2 | Daily | 1-2 | Not Specified | >84% |
| SCLC-3 | Daily | 1-2 | Not Specified | >84% |
| SCLC-4 | Daily | 1-2 | Not Specified | >84% |
| SCLC-5 | Daily | 1-2 | Not Specified | >84% |
Experimental Protocols
Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human tumor cells into immunocompromised mice.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, can enhance tumor take-rate)
-
Trypan blue solution
-
Hemocytometer
-
Syringes (1 mL) with needles (27-30 gauge)
-
Animal clippers
-
70% ethanol
-
Sterile surgical instruments
Procedure:
-
Culture the selected human cancer cell line under standard conditions until they reach 80-90% confluency.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Perform a cell count using a hemocytometer and assess viability using the trypan blue exclusion method. Cell viability should be >95%.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (typically 1 x 10^6 to 10 x 10^7 cells per 100-200 µL). Keep the cell suspension on ice.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave the fur on the flank of the mouse where the injection will be performed.
-
Sterilize the injection site with 70% ethanol.
-
Gently lift the skin and subcutaneously inject the cell suspension.
-
Monitor the mice regularly for tumor growth. Palpate the injection site to detect tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle for reconstitution (e.g., sterile water for injection, 5% dextrose solution, or a formulation containing DMSO and/or Tween 80, depending on solubility)
-
Sterile vials
-
Syringes (1 mL) with needles (appropriate gauge for the route of administration)
-
Vortex mixer
-
Analytical balance
Procedure for Formulation (Example):
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Aseptically weigh the this compound powder.
-
In a sterile vial, add the vehicle to the powder. The specific vehicle will depend on the solubility characteristics of the drug. For preclinical studies, a common vehicle might be a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Vortex the solution until the drug is completely dissolved.
-
The final drug solution should be clear and free of particulates.
Administration Procedure:
-
Determine the dose of this compound to be administered based on the body weight of each mouse.
-
The route of administration can be intravenous (IV), intraperitoneal (IP), or oral (PO), depending on the experimental design and the drug's pharmacokinetic properties.
-
For IV administration, inject the drug solution slowly into the lateral tail vein.
-
For IP administration, inject the drug solution into the lower abdominal quadrant.
-
For oral administration, use a gavage needle to deliver the drug solution directly into the stomach.
-
The treatment schedule will vary depending on the study design but often involves daily administration for a set number of days, followed by a rest period (e.g., 5 days on, 2 days off for several weeks).[4]
Tumor Volume Measurement and Monitoring
Materials:
-
Digital calipers
-
Animal scale
-
Data recording sheets
Procedure:
-
Measure the tumor dimensions (length and width) using digital calipers at regular intervals (e.g., twice or three times a week).
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Record the body weight of each mouse at the same time as tumor measurements to monitor for toxicity.
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint size or until the end of the study period.
-
At the end of the study, euthanize the mice according to approved IACUC protocols and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation in mouse xenograft models.
References
- 1. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topotecan selectively enhances the radioresponse of human small-cell lung carcinoma and glioblastoma multiforme xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical relevance of human cancer xenografts as a tool for preclinical assessment: example of in-vivo evaluation of topotecan-based chemotherapy in a panel of human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Indimitecan Hydrochloride in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Indimitecan Hydrochloride (NSC 743400) in human plasma. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in preclinical and clinical research. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the validated method.
Introduction
This compound, a novel indenoisoquinoline topoisomerase I inhibitor, is a promising anticancer agent currently under investigation.[1] To support its clinical development, a reliable and sensitive analytical method for its quantification in biological matrices is essential.[1] LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for bioanalytical assays.[2][3] This document provides a detailed protocol for the determination of this compound in human plasma, based on a previously developed and validated method.[1]
Experimental
Materials and Reagents
-
This compound (NSC 743400) reference standard
-
Isotopically labeled internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ethyl acetate, HPLC grade
-
Human plasma (K2EDTA)
Equipment
-
Liquid chromatograph (e.g., Agilent 1100 series or equivalent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Synergi Polar RP (4 μm, 100 × 2 mm) or equivalent[1]
-
Nitrogen evaporator
-
Centrifuge
-
Autosampler vials
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions at various concentrations.
-
Calibration Standards (CS) and Quality Controls (QC): Spike blank human plasma with the working standard solutions to obtain final concentrations for the calibration curve and QC samples. A typical calibration curve range is 3 to 1000 ng/mL.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
To 0.2 mL of plasma sample (CS, QC, or unknown), add the internal standard solution.
-
Add ethyl acetate for extraction.
-
Vortex mix the samples.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 37 °C.[1]
-
Reconstitute the dried residue in 100 μL of 50:50:0.1 (v/v/v) acetonitrile:water:formic acid.[1]
-
Centrifuge the reconstituted solution.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions: [1]
| Parameter | Condition |
| LC System | Agilent 1100 or equivalent |
| Column | Phenomenex Synergi Polar RP (4 μm, 100 × 2 mm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Acetonitrile |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Water |
| Gradient | 50% A for 4 min, then increase to 100% A from 4 to 4.1 min |
| Flow Rate | 0.2 mL/min for the first 4 min, then increased to 0.4 mL/min |
| Injection Volume | 3 μL |
| Column Temperature | Ambient |
| Run Time | 14 min |
Mass Spectrometry Conditions: [1]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Monitored Transitions | Specific m/z transitions for this compound and the Internal Standard should be optimized. |
Method Validation Summary
The described method was validated according to FDA guidelines.[1] The following table summarizes the performance characteristics.
| Parameter | Result |
| Linearity Range | 3 - 1000 ng/mL |
| Accuracy | 96.9 - 108.2% |
| Precision (%CV) | < 11.4% |
| Extraction Recovery | > 80% |
| Lower Limit of Quantitation (LLQ) | 3 ng/mL (with S/N ratio ≥ 5:1) |
Data Presentation
The quantitative data from a pharmacokinetic study or a batch of samples can be summarized as follows:
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Blank | 0 | 150000 | 0.000 | Below LLQ |
| CS 1 | 1500 | 151000 | 0.010 | 3.0 |
| CS 2 | 7500 | 149000 | 0.050 | 15.0 |
| ... | ... | ... | ... | ... |
| QC Low | 4500 | 152000 | 0.030 | 9.1 |
| QC Mid | 45000 | 150000 | 0.300 | 90.5 |
| QC High | 400000 | 148000 | 2.703 | 815.2 |
| Unknown 1 | 25000 | 151000 | 0.166 | 50.1 |
| Unknown 2 | 120000 | 149000 | 0.805 | 242.8 |
Visualizations
References
Application Notes: Preparing Indimitecan Hydrochloride Stock Solution in DMSO
Introduction
Indimitecan Hydrochloride (LMP776) is a potent, non-camptothecin inhibitor of topoisomerase I (Top1), an enzyme crucial for relaxing DNA supercoiling during replication and transcription.[1] By stabilizing the Top1-DNA cleavage complex, Indimitecan leads to the accumulation of single-strand DNA breaks, which can be converted into lethal double-strand breaks, ultimately inducing apoptosis in cancer cells.[2] Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | LMP776 | [1][3] |
| CAS Number | 915360-05-3 | [1][3] |
| Molecular Formula | C₂₅H₂₁N₃O₆ · HCl | [4] |
| Molecular Weight | 495.91 g/mol | [4] |
| Solubility in DMSO | 8.33 mg/mL (18.13 mM) with sonication, warming, pH adjustment to 3 with HCl, and heating to 60°C. | [1] |
| Recommended Storage | Powder: 3 years at -20°C, 2 years at 4°C. In Solvent: 6 months at -80°C, 1 month at -20°C. | [1][5] |
Experimental Protocols
1. Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath (optional, but recommended)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
2. Safety Precautions
This compound is a potent cytotoxic agent. Standard safety protocols for handling hazardous compounds should be strictly followed. This includes working in a designated area, such as a chemical fume hood or a biological safety cabinet, and wearing appropriate PPE to avoid skin and eye contact or inhalation.
3. Preparation of a 10 mM Stock Solution
This protocol is based on the reported solubility and may require heating and sonication.[1] It is crucial to use newly opened, anhydrous DMSO as the solvent is hygroscopic, which can significantly impact solubility.[1][6]
Step-by-Step Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.96 mg of the compound (Calculation: 495.91 g/mol * 0.010 mol/L * 0.001 L = 0.00496 g = 4.96 mg).
-
Initial Dissolution: Add the weighed powder to a sterile vial. Add the appropriate volume of fresh DMSO (e.g., 1 mL for a 10 mM solution).
-
Facilitate Solubilization:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, warm the solution to 60°C and use an ultrasonic bath.[1] Intermittently vortex the solution during this process until it becomes clear. Note: The original source mentions adjusting the pH to 3 with HCl for maximum solubility, this step should be approached with caution as it may affect the stability and experimental conditions.
-
-
Final Check: Once dissolved, ensure the solution is clear and free of any visible precipitate.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile, amber cryovials.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
4. Dilution for Cell-Based Assays
When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations.
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indimitecan | C25H21N3O6 | CID 11519397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Indimitecan Hydrochloride in Treating Drug-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indimitecan Hydrochloride (formerly known as LMP776) is a potent, synthetic, non-camptothecin inhibitor of human DNA topoisomerase I (Top1). It belongs to the indenoisoquinoline class of anticancer agents, which have been developed to overcome the clinical limitations of camptothecin derivatives, such as chemical instability, drug efflux-mediated resistance, and dose-limiting toxicities. Indimitecan stabilizes the covalent complex between Top1 and DNA, leading to the accumulation of single-strand DNA breaks. These breaks are subsequently converted into lethal double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis. A key advantage of Indimitecan is its ability to evade common drug resistance mechanisms, making it a promising candidate for the treatment of refractory and drug-resistant cancers.
These application notes provide a summary of the efficacy of this compound in drug-resistant cell lines, detailed protocols for relevant in vitro assays, and a schematic of the proposed mechanism of action and downstream signaling pathways.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (LMP776) in SN-38-Resistant Human Colon Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in parental (Wt) and SN-38-resistant human colon cancer cell lines. SN-38 is the active metabolite of irinotecan, a camptothecin-based Top1 inhibitor. The data demonstrates that while the cell lines have developed significant resistance to SN-38, they exhibit varied but notable sensitivity to Indimitecan.
| Cell Line | IC50 (µM) ± SD - SN-38 | Relative Resistance (SN-38) | IC50 (µM) ± SD - Indimitecan (LMP776) | Relative Resistance (Indimitecan) |
| HCT116-Wt | 0.05 ± 0.01 | 1.0 | 0.06 ± 0.03 | 1.0 |
| HCT116-SN38 | >10* | >200 | 1.9 ± 0.3 | 31.7 |
| HT29-Wt | 0.13 ± 0.06 | 1.0 | 0.03 ± 0.01 | 1.0 |
| HT29-SN38 | 7.3 ± 1.7 | 56.2 | 1.2 ± 0.7 | 40.0 |
| LoVo-Wt | 0.02 ± 0.004 | 1.0 | 0.02 ± 0.01 | 1.0 |
| LoVo-SN38 | 0.4 ± 0.06 | 20.0 | 0.14 ± 0.04 | 7.0 |
*Did not reach IC50, so the actual IC50-value is larger than this.[1][2][3]
Table 2: Cross-Resistance Profile of SN-38 Resistant Cell Lines to Indimitecan (LMP776) and Other Chemotherapeutic Agents
This table illustrates the cross-resistance patterns of SN-38 resistant cell lines to Indimitecan and other standard-of-care anticancer drugs. The data indicates that resistance to SN-38 does not confer uniform cross-resistance to Indimitecan or to agents with different mechanisms of action, such as Topoisomerase II inhibitors.
| Cell Line | Relative Resistance (Indimitecan/LMP776) | Relative Resistance (Epirubicin - Top2 Inhibitor) | Relative Resistance (Etoposide - Top2 Inhibitor) |
| HCT116-SN38 | 31.7 | 1.1 | 1.3 |
| HT29-SN38 | 40.0 | 11.1 | 1.0 |
| LoVo-SN38 | 7.0 | 5.5 | 1.0 |
Relative Resistance is the IC50 of the resistant cell line divided by the IC50 of the parental cell line.[1][2][3]
Experimental Protocols
Protocol 1: Establishment of Drug-Resistant Cancer Cell Lines
This protocol describes a general method for generating drug-resistant cancer cell lines through continuous exposure to escalating concentrations of a cytotoxic agent.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Cytotoxic drug (e.g., SN-38, doxorubicin)
-
Dimethyl sulfoxide (DMSO) for drug stock preparation
-
Sterile culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Culture the parental cell line and determine the IC50 of the selected drug using a standard cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to the drug at a concentration of approximately half the IC50.
-
Culture Maintenance: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Passage the cells when they reach 70-80% confluency.
-
Dose Escalation: Once the cells show stable growth and morphology at the current drug concentration, gradually increase the drug concentration in the culture medium. The increment of increase will depend on the cell line's tolerance but can typically be in the range of 1.5 to 2-fold.
-
Monitoring and Selection: At each concentration step, monitor the cells for signs of widespread cell death. If a significant portion of the cells die, maintain the culture at that concentration until a resistant population emerges and repopulates the flask.
-
Confirmation of Resistance: After several months of continuous culture with escalating drug concentrations, the resistance of the cell line should be confirmed by performing a cell viability assay and comparing the IC50 of the resistant line to that of the parental line. A significant increase in the IC50 value indicates the establishment of a drug-resistant cell line.
-
Cryopreservation: It is advisable to cryopreserve aliquots of the resistant cells at various stages of the selection process.
Protocol 2: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Topoisomerase I DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the Top1-DNA cleavage complex.
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)
-
Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 25% glycerol)
-
Proteinase K
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (e.g., 250 ng), and varying concentrations of this compound.
-
Enzyme Addition: Add purified human Top1 to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding the stop solution and proteinase K. Incubate at 37°C for another 30 minutes to digest the protein.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA stain. Run the gel at a constant voltage until the different DNA topoisomers are separated.
-
Visualization: Visualize the DNA bands under UV light. The inhibition of Top1 activity by Indimitecan will be observed as a decrease in the amount of relaxed DNA and an increase in the amount of nicked (cleavage complex) and supercoiled DNA compared to the control with no drug.
Protocol 4: Western Blot Analysis of DNA Damage Response Proteins
This protocol is for detecting the phosphorylation of key proteins in the DNA damage response pathway, such as H2AX, ATM, and Chk1.
Materials:
-
Parental and drug-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-H2AX (Ser139), anti-phospho-ATM (Ser1981), anti-phospho-Chk1 (Ser345), and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of phosphorylated proteins in treated versus untreated cells.
Visualizations
Mechanism of Action and DNA Damage Response
Experimental Workflow for Assessing Indimitecan Efficacy
Logical Relationship of Indimitecan in Overcoming Drug Resistance
References
Troubleshooting & Optimization
Technical Support Center: Indimitecan Hydrochloride Solubility for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Indimitecan Hydrochloride. The focus is on overcoming solubility challenges to ensure successful in vivo studies.
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound formulations for in vivo experiments.
| Problem | Potential Cause | Suggested Solution |
| This compound powder does not fully dissolve in aqueous buffer. | The intrinsic aqueous solubility of this compound is low, even as a salt. The pH of the solution may not be optimal for maintaining the protonated, more soluble form of the molecule. | 1. pH Adjustment: Since Indimitecan is a hydrochloride salt of a basic compound, solubility is pH-dependent. Ensure the pH of your vehicle is acidic. Start with a pH of 3-4 and adjust downwards if necessary. Use a pharmaceutically acceptable buffer like citrate or acetate. 2. Co-solvents: Introduce a water-miscible organic co-solvent. See the Co-solvent Formulation Protocol below for a detailed procedure. |
| The compound dissolves initially but precipitates over time or upon standing. | The solution is likely supersaturated and thermodynamically unstable. The chosen vehicle cannot maintain the drug in solution at the desired concentration. | 1. Increase Co-solvent/Excipient Concentration: Gradually increase the percentage of the co-solvent or solubilizing excipient in your formulation. 2. Use a Polymer: Incorporate a polymer such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) to inhibit precipitation by maintaining a supersaturated state.[1] 3. Complexation: Utilize cyclodextrins to form inclusion complexes that enhance and maintain solubility. Refer to the Cyclodextrin Formulation Protocol. |
| Precipitation occurs immediately upon injection into the bloodstream (in vivo). | "Blood-out" precipitation occurs when the formulation is diluted in the bloodstream, causing the co-solvents or other excipients to diffuse away, leading to a rapid drop in the drug's solubility. | 1. Optimize Co-solvent Blend: Use a combination of a "strong" and a "weak" co-solvent. The weaker co-solvent can help create a more gradual transition upon dilution. 2. Micellar or Lipid-Based Formulation: Switch to a formulation that encapsulates the drug, such as polymeric micelles or a self-emulsifying drug delivery system (SEDDS). These are less prone to dilution-induced precipitation.[2] 3. Reduce Dose Concentration: If possible, decrease the concentration of the dosing solution and increase the injection volume (within animal welfare limits). |
| High viscosity of the formulation makes it difficult to inject. | High concentrations of polymers or certain co-solvents (e.g., PEG 400) can significantly increase the viscosity of the final formulation. | 1. Lower Polymer/Co-solvent Concentration: Find the minimum concentration of the excipient that maintains solubility. 2. Use a Lower Molecular Weight Polymer: Switch to a lower grade of PEG (e.g., PEG 300) or a less viscous polymer. 3. Gentle Warming: If the formulation is stable, gentle warming to 37°C before injection can reduce viscosity. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a simple intravenous formulation for this compound?
A good starting point for a preclinical intravenous formulation is a co-solvent system. A common vehicle for poorly soluble compounds is a ternary blend of a surfactant, a polymer/co-solvent, and an aqueous vehicle. For example, a vehicle consisting of 5-10% Solutol® HS 15 (or another non-ionic surfactant like Polysorbate 80), 20-40% Propylene Glycol or PEG 400, and the remainder as Water for Injection (WFI) or a buffered saline solution adjusted to an acidic pH (e.g., pH 4.0) can be a robust starting point.[3]
Q2: How do I choose the right solubilization strategy for my in vivo study?
The choice depends on several factors including the required dose, the route of administration, and the duration of the study. The following table summarizes common strategies and their typical applications.
| Strategy | Mechanism of Action | Best For | Potential Issues |
| pH Adjustment | Increases ionization of the drug, leading to higher aqueous solubility.[4] | Low-dose studies where only a modest increase in solubility is needed. | Limited solubilization capacity; risk of pH-related physiological effects. |
| Co-solvents | Reduces the polarity of the aqueous vehicle, increasing the solubility of lipophilic drugs.[3] | Preclinical toxicology and efficacy studies requiring moderate concentrations. | Can cause hemolysis or irritation at high concentrations; risk of drug precipitation upon dilution in blood.[3] |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing its apparent water solubility.[4] | Achieving higher drug concentrations; can be combined with co-solvents. | Potential for toxicity depending on the surfactant and its concentration. |
| Cyclodextrins | Form inclusion complexes where the hydrophobic drug resides within the cyclodextrin's lipophilic cavity.[4] | Increasing solubility and stability; can reduce local irritation upon injection. | Potential for nephrotoxicity at high concentrations, particularly with older cyclodextrins. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can form emulsions or microemulsions in an aqueous environment.[4] | Oral or parenteral delivery; can improve lymphatic absorption and reduce first-pass metabolism. | More complex to formulate and characterize; potential for physical instability. |
Q3: Can I use DMSO to dissolve this compound for my in vivo study?
While DMSO is an excellent solvent, its use in in vivo studies, especially for intravenous administration, should be minimized or avoided. High concentrations of DMSO can be toxic to animals. If it must be used, it is typically kept to less than 10% of the total injection volume and used in combination with other co-solvents like PEG 400 to mitigate toxicity and precipitation issues.
Q4: What are the signs of precipitation in my intravenous line, and what should I do if I observe it?
Precipitation in an IV line can appear as cloudiness, haziness, turbidity, or the formation of visible crystals or solid particles.[5][6] If you observe any of these signs, you must stop the infusion immediately . Administering a formulation with a precipitate can lead to catheter occlusion and, more seriously, particulate embolization, which can cause severe harm to the animal.[5] The formulation must be re-evaluated and optimized to prevent this from occurring.
Experimental Protocols
Protocol 1: Co-solvent Formulation Development
Objective: To determine a suitable co-solvent system for solubilizing this compound for intravenous administration.
Materials:
-
This compound
-
Polyethylene Glycol 300 (PEG 300)
-
Propylene Glycol (PG)
-
Polysorbate 80 (Tween® 80)
-
5% Dextrose in Water (D5W)
-
Vortex mixer
-
Sonicator
Methodology:
-
Screening: Prepare a series of potential vehicle compositions as outlined in the table below.
-
Preparation: For each vehicle, combine the excipients in a sterile glass vial and mix thoroughly using a vortex mixer.
-
Solubilization: Weigh the required amount of this compound and add it to each vehicle to achieve the target concentration (e.g., 2 mg/mL).
-
Mixing: Vortex the mixture for 5 minutes. If not fully dissolved, sonicate in a water bath for 15-30 minutes.
-
Observation: Visually inspect each solution for complete dissolution against a light and dark background.
-
Stability Check: Let the clear solutions stand at room temperature for 4 hours and check for any signs of precipitation.
Example Co-solvent Screening Table
| Formulation ID | PEG 300 (%) | Propylene Glycol (%) | Polysorbate 80 (%) | D5W (%) | Visual Observation (t=0) | Visual Observation (t=4h) |
| F1 | 30 | 0 | 0 | 70 | ||
| F2 | 40 | 0 | 10 | 50 | ||
| F3 | 0 | 30 | 0 | 70 | ||
| F4 | 0 | 40 | 10 | 50 | ||
| F5 | 20 | 20 | 5 | 55 |
Protocol 2: Cyclodextrin-Based Formulation
Objective: To enhance the solubility of this compound using a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water for Injection (WFI)
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in WFI. For example, to make a 30% solution, dissolve 30g of HP-β-CD in WFI and bring the final volume to 100 mL.
-
pH Adjustment: Adjust the pH of the HP-β-CD solution to an acidic range (e.g., pH 4.0) using a dilute solution of HCl or a suitable buffer system.
-
Drug Addition: While stirring, slowly add the weighed this compound powder to the HP-β-CD solution to reach the desired final concentration.
-
Complexation: Allow the mixture to stir at room temperature for 12-24 hours to ensure complete complexation. The solution should become clear.
-
Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any potential particulates before administration.
Visualizations
Caption: Workflow for troubleshooting poor solubility.
Caption: Protocol for co-solvent formulation.
Caption: Cause of in-vivo precipitation after IV injection.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nursingcenter.com [nursingcenter.com]
- 6. A case of precipitate in intravenous line when general anesthesia implemented with remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
Indimitecan Hydrochloride degradation and storage conditions
This technical support center provides guidance on the potential degradation and appropriate storage conditions for Indimitecan Hydrochloride. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific degradation pathways for this compound are not extensively published, this guide provides troubleshooting advice and protocols based on general principles of pharmaceutical stability testing and data from structurally related topoisomerase I inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure of similar indenoisoquinoline derivatives, the primary factors that can lead to the degradation of this compound include exposure to harsh pH conditions (both acidic and basic), oxidizing agents, light (photodegradation), and elevated temperatures. Hydrolysis of susceptible functional groups is a common degradation pathway for many hydrochloride salts of complex organic molecules.
Q2: How can I visually identify potential degradation of my this compound sample?
A2: Visual signs of degradation can include a change in the color or appearance of the solid powder (e.g., from a consistent crystalline powder to a discolored or clumpy material) or a change in the clarity and color of a solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary for confirmation.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound powder and solutions should be stored under controlled conditions. Unopened vials of the powdered compound should be stored at low temperatures, while solutions should be stored frozen and protected from light.[1] Repeated freeze-thaw cycles of solutions should be avoided as this can accelerate degradation.[1]
Q4: For how long can I store this compound?
A4: The storage duration depends on the form and temperature. As a general guideline for the powder, storage at -20°C can be for up to 3 years, and at 4°C for up to 2 years.[1] Stock solutions are significantly less stable; they can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[1] It is crucial to refer to the manufacturer's certificate of analysis for specific lot stability data.
Q5: What solvents are compatible with this compound?
A5: this compound is soluble in DMSO.[1] When preparing stock solutions, it is essential to use high-purity, anhydrous solvents to minimize hydrolytic degradation. The compatibility with other solvents should be experimentally determined.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from the powdered compound. Aliquot the new stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1] Perform a purity check of the new stock solution using a validated stability-indicating HPLC method. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of the compound due to improper storage or handling (e.g., exposure to light, elevated temperature, or incompatible buffers). | Conduct a forced degradation study to identify potential degradation products and their retention times. Ensure all solutions are prepared with high-purity solvents and buffers within a compatible pH range. Store all solutions protected from light and at the recommended temperature. |
| Loss of potency in cell-based assays | The compound has degraded over time, or the initial concentration of the stock solution was inaccurate. | Always use a freshly prepared dilution series from a recently validated stock solution for sensitive experiments. Re-evaluate the concentration of the stock solution using a calibrated analytical method. |
| Precipitation observed in stock solution upon thawing | Poor solubility or supersaturation at lower temperatures. | Before use, ensure the solution is brought to room temperature and vortexed thoroughly to ensure complete dissolution. If precipitation persists, sonication may be carefully applied. Consider preparing a slightly lower concentration stock solution if the issue is recurrent. |
Data Summary
The following tables summarize typical storage conditions and provide a hypothetical example of stability data from a forced degradation study.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1] |
Table 2: Example Data from a Hypothetical Forced Degradation Study of this compound (24 hours exposure)
| Stress Condition | % Assay of Indimitecan HCl | % Total Impurities | Number of Degradation Products |
| 0.1 M HCl at 60°C | 85.2 | 14.8 | 2 |
| 0.1 M NaOH at 60°C | 78.5 | 21.5 | 3 |
| 5% H₂O₂ at RT | 92.1 | 7.9 | 1 |
| Thermal (80°C) | 98.6 | 1.4 | 1 |
| Photolytic (UV light) | 95.3 | 4.7 | 2 |
Note: The data in Table 2 is illustrative and not based on published results for this compound. Actual stability will vary.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development and Forced Degradation Study
This protocol outlines a general procedure for developing a stability-indicating HPLC method and performing a forced degradation study, which is crucial for understanding the degradation pathways of this compound.
1. Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products and to perform a forced degradation study to assess its intrinsic stability.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
High-purity buffers (e.g., phosphate, acetate)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
3. Method Development (Initial Conditions):
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.02 M potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength using a PDA detector; start with 254 nm.
-
Injection Volume: 10 µL
4. Forced Degradation Procedure: Prepare solutions of this compound (e.g., 0.5 mg/mL) in a suitable solvent and expose them to the following stress conditions:
-
Acid Hydrolysis: Add 1 M HCl to the drug solution to a final concentration of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH to the drug solution to a final concentration of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Add 30% H₂O₂ to the drug solution to a final concentration of 5% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug powder at 80°C for 48 hours. Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.
5. Analysis and Validation:
-
Analyze all stressed samples, along with a non-stressed control, using the developed HPLC method.
-
Optimize the mobile phase gradient to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
minimizing toxicity of Indimitecan Hydrochloride in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Indimitecan Hydrochloride (LMP776) in animal models. The focus is on minimizing and managing treatment-related toxicities to ensure data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LMP776) and what is its mechanism of action?
A1: this compound, also known as LMP776, is an investigational anticancer agent belonging to the indenoisoquinoline class of compounds.[1] It functions as a topoisomerase I (Top1) inhibitor.[1][2][3] Topoisomerase I is an enzyme that relaxes DNA supercoiling during replication and transcription by creating single-strand breaks.[4] Indimitecan stabilizes the covalent complex between Top1 and DNA (TOP1cc), which prevents the re-ligation of the DNA strand.[5] This leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks when a replication fork collides with the trapped TOP1cc, ultimately inducing cancer cell death.[5]
Q2: What are the known dose-limiting toxicities (DLTs) of this compound in animal models?
A2: In a study involving lymphoma-bearing dogs, the primary dose-limiting toxicity (DLT) for Indimitecan (LMP776) was identified as bone marrow toxicity.[1] This is consistent with the known side effects of many topoisomerase I inhibitors, which often cause myelosuppression.[6]
Q3: How does the toxicity profile of Indimitecan compare to older topoisomerase I inhibitors like camptothecins?
A3: The indenoisoquinoline class of Top1 inhibitors, including Indimitecan, was developed to overcome some of the limitations of camptothecins (e.g., irinotecan, topotecan).[1] Notably, in a study with lymphoma-bearing dogs, Indimitecan and other indenoisoquinolines did not induce significant diarrhea, which is a common and often severe side effect of camptothecins like irinotecan.[1][7]
Q4: Are there any known metabolites of Indimitecan that I should be aware of?
A4: Yes, studies involving human liver microsomes have identified hydroxylated metabolites of Indimitecan (LMP776).[8][9] These metabolites have been shown to be potent topoisomerase I poisons themselves, indicating that they may contribute to both the efficacy and potential toxicity of the parent compound.[8][9]
Troubleshooting Guide
Issue 1: Unexpectedly severe myelosuppression (neutropenia, thrombocytopenia, anemia) is observed.
Possible Cause 1: Incorrect Dosing or Formulation
-
Solution: Double-check all calculations for dose preparation, including body weight or body surface area conversions. Ensure the vehicle used for solubilization is appropriate and does not contribute to toxicity. For intravenous administration, ensure the infusion rate is as specified in your protocol.
Possible Cause 2: Species or Strain Sensitivity
-
Solution: Different animal species and even different strains within a species can have varying sensitivities to chemotherapeutic agents.[10][11] If you are using a new model, consider conducting a dose-range-finding study to determine the maximum tolerated dose (MTD) in that specific model.
Possible Cause 3: Animal Health Status
-
Solution: Ensure that all animals are healthy and free of underlying infections or conditions before starting treatment. Comorbidities can exacerbate the myelosuppressive effects of Indimitecan.
Monitoring and Management:
-
Action: Implement regular monitoring of complete blood counts (CBCs). A typical schedule would be baseline (pre-treatment), and then 2-3 times per week for the first few weeks of treatment, with frequency adjusted based on observed toxicity.
-
Intervention: If Grade 3 or 4 neutropenia or thrombocytopenia is observed, consider a dose reduction or a "drug holiday" (temporary cessation of treatment) until blood counts recover. Consult with a veterinarian for supportive care options, which may include growth factor support (e.g., G-CSF for neutropenia) in some cases, although this can be a confounding factor in efficacy studies.
Issue 2: Electrolyte imbalances (e.g., hypercalcemia, hyponatremia) are detected.
Possible Cause 1: Drug-Induced Renal or Endocrine Effects
-
Solution: While the exact mechanism for these effects with Indimitecan is not fully elucidated, they have been observed as dose-limiting toxicities in human clinical trials.[2][12]
Monitoring and Management:
-
Action: Monitor serum chemistry panels, including calcium and sodium levels, at baseline and regularly during treatment. The frequency should be similar to that for CBCs.
-
Intervention: If significant electrolyte abnormalities are detected, consult with a veterinarian. Management may involve fluid and electrolyte supplementation. A dose reduction of Indimitecan may be necessary if the imbalances are severe or recurrent.
Data Presentation
Table 1: Summary of Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs) for Indimitecan (LMP776)
| Species | Dosing Schedule | MTD | Dose-Limiting Toxicities | Reference |
| Dog (Lymphoma-bearing) | Intravenous | 17.5 mg/m² | Bone Marrow Toxicity | [1] |
| Human (Solid Tumors/Lymphoma) | Intravenous, 5 consecutive days every 28 days | 12 mg/m²/day | Hypercalcemia, Anemia, Hyponatremia | [2][12] |
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Rodent Models
-
Animal Acclimatization: Acclimate animals to the facility for at least one week before the start of the experiment.
-
Baseline Data Collection:
-
Record body weights daily for the first week, then 2-3 times per week.
-
Perform a baseline complete blood count (CBC) and serum chemistry panel via a validated method (e.g., tail vein or saphenous vein sampling) 1-2 days before the first dose.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., a pre-formulated aqueous solution with pH adjusted to 2.7 with HCl, diluted in D5W).[12]
-
Administer the drug via the intended route (e.g., intravenous infusion).
-
-
On-Study Monitoring:
-
Record body weights and clinical observations (e.g., changes in activity, posture, fur) daily.
-
Collect blood samples for CBC and serum chemistry analysis 2-3 times per week, especially during the first cycle of treatment. Pay close attention to nadir counts, which often occur 7-14 days after treatment initiation for many chemotherapeutics.
-
-
Data Analysis:
-
Grade hematological and biochemical toxicities using a standardized scale, such as the Veterinary Co-operative Oncology Group - Common Terminology Criteria for Adverse Events (VCOG-CTCAE).
-
Calculate the percentage of body weight change from baseline. A weight loss of >15-20% is often a humane endpoint.
-
Visualizations
Caption: Mechanism of action of Indimitecan (LMP776).
References
- 1. NCI Comparative Oncology Program Testing of Indenoisoquinoline Topoisomerase I Inhibitors in Naturally Occurring Canine Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, synthesis, and biological evaluation of metabolites of the experimental cancer treatment drugs indotecan (LMP400) and indimitecan (LMP776) and investigation of isomerically hydroxylated indenoisoquinoline analogues as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. LMP776 (Indimitecan) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 6. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Genotoxicity of several clinically used topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. Animal models for studying the action of topoisomerase I targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Indimitecan Hydrochloride in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Indimitecan Hydrochloride (also known as LMP776 or by its NSC number 725776) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound is a chemically stable compound under many standard laboratory conditions. However, its stability in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. It is crucial to use appropriate solvents and storage conditions to maintain the integrity of the compound for experimental use.
Q2: What are the recommended solvents and storage conditions for preparing this compound stock solutions?
For analytical purposes, a solution of acetonitrile and water (1:1 v/v) with 0.1% trifluoroacetic acid (TFA) is recommended to prepare stock solutions at a concentration of approximately 1 mg/mL. The addition of TFA is necessary to ensure the solubility and stability of the compound in the test solution, as precipitation has been observed in its absence after 20 hours at room temperature[1]. Prepared sample solutions for analysis have been shown to be stable for at least 3 days at room temperature with 100.1% recovery[1].
Q3: Is this compound susceptible to degradation under specific conditions?
Yes. While stable under acidic, basic, dry heat, and photolytic stress, this compound is susceptible to oxidative stress. Forced degradation studies have shown that the compound degrades in the presence of hydrogen peroxide (H₂O₂), leading to the formation of several degradation products[1].
Q4: What are the known degradation products of this compound?
Under oxidative stress with H₂O₂, at least three degradation products, labeled as E, F, and G in one study, have been observed[1]. The major impurity that has been identified in a developmental lot is 6-(3-chloro-1-propyl)-5,6-dihydro-5,11-dioxo-2,3-dimethoxy-8,9-methylenedioxy-11H-indeno[1,2-c] isoquinoline[1].
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound in aqueous solutions.
Issue 1: Precipitation of the compound in the prepared solution.
-
Possible Cause: Lack of an acidic modifier in the solvent. This compound solubility is limited in neutral aqueous/organic mixtures and can precipitate over time.
-
Solution: Ensure the addition of 0.1% Trifluoroacetic Acid (TFA) to your acetonitrile/water (1:1) solvent to maintain solubility[1].
Issue 2: Inconsistent or unexpected analytical results (e.g., lower than expected concentration).
-
Possible Cause 1: Degradation due to improper storage. Although the analytical solution is stable for 3 days at room temperature, longer storage or exposure to adverse conditions could lead to degradation.
-
Solution 1: Prepare fresh solutions for each experiment whenever possible. If storage is necessary, keep solutions at controlled room temperature and use within the validated stability window.
-
Possible Cause 2: Oxidative degradation. The presence of oxidizing agents, even in trace amounts, can degrade the compound.
-
Solution 2: Use high-purity solvents and de-gassed mobile phases for HPLC analysis. Avoid sources of peroxide contamination.
Issue 3: Appearance of unknown peaks in the chromatogram.
-
Possible Cause: Formation of degradation products due to oxidative stress or other unforeseen reactions.
-
Solution: Conduct a forced degradation study to identify potential degradation products. The experimental protocol outlined below can be adapted for this purpose. Compare the retention times of the unknown peaks with those generated under stress conditions.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is validated to be specific, linear, accurate, and precise for the determination of this compound and its degradation products[1].
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | Phenomenex Luna C18(2) (250 × 4.6 mm, 5 μm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0–10 min, 30–40% B; 10–25 min, 40–70% B; 25–26 min, 70–30% B; 26–35 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 273 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 μL |
Forced Degradation Study Protocol
To investigate the stability of this compound under various stress conditions, the following protocol can be used. A stock solution is prepared by dissolving the solid compound in ACN/H₂O (1:1, v/v) with 0.1% TFA to a concentration of 1 mg/mL[1].
Table 2: Forced Degradation Conditions
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix the stock solution 1:1 with 0.1 N HCl and heat at 80 °C for 24 hours. |
| Base Hydrolysis | Mix the stock solution 1:1 with 0.1 N NaOH and heat at 80 °C for 24 hours. |
| Oxidation | Mix the stock solution 1:1 with 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid drug substance at 105 °C for 24 hours. |
| Photostability | Expose the solid drug substance to cool white light (8.0 klx) and UV-A light (14.00 W/m²) at 25 °C/60% RH. |
Quantitative Data Summary
The stability of the this compound drug substance has been evaluated according to ICH Q1A (R2) guidelines[1].
Table 3: Summary of Stability Testing Results for this compound Drug Substance
| Condition | Duration | Result |
| 25 °C / 60% RH | 12 months | Chemically stable |
| 40 °C / 75% RH | 6 months | Chemically stable |
| Acid Stress (0.1 N HCl, 80 °C, 24h) | 24 hours | Stable, no major degradation |
| Base Stress (0.1 N NaOH, 80 °C, 24h) | 24 hours | Stable, no major degradation |
| Oxidative Stress (3% H₂O₂, RT, 24h) | 24 hours | Degradation observed |
| Dry Heat (105 °C, 24h) | 24 hours | Stable, no major degradation |
| Photostability (ICH Q1B Option 2) | - | Stable, no major degradation |
Visualizations
Caption: Experimental workflow for the stability testing of this compound.
Caption: Troubleshooting logic for handling this compound solutions.
References
Validation & Comparative
A Comparative Guide to Topoisomerase I Inhibitors: Indimitecan Hydrochloride vs. Topotecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and mechanisms of action of two topoisomerase I inhibitors: Indimitecan Hydrochloride, an investigational agent, and topotecan, an established chemotherapeutic. The information is compiled from preclinical studies and clinical trial data to offer an objective overview for research and development professionals.
Mechanism of Action: Targeting DNA Replication
Both this compound and topotecan are cytotoxic agents that target topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1][2] Topoisomerase I relieves torsional strain in DNA by creating transient single-strand breaks.[2] Both drugs stabilize the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1][2] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the trapped complex, ultimately inducing apoptosis (programmed cell death).[1]
While sharing a common target, as a non-camptothecin derivative, Indimitecan was designed to overcome some limitations of camptothecins like topotecan, such as chemical instability and drug efflux by ABC transporters.[3]
Signaling Pathway of Topoisomerase I Inhibition
The following diagram illustrates the general signaling pathway affected by both this compound and topotecan, leading to apoptosis.
Caption: General signaling pathway of Topoisomerase I inhibitors.
Clinical Efficacy and Safety: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and topotecan are not publicly available. Therefore, this comparison is based on data from separate Phase 1 clinical trials conducted in patients with advanced, refractory solid tumors.
Experimental Protocols
This compound (LMP776) Phase 1 Trial (NCT01051635) [4][5]
-
Patient Population: Patients aged ≥ 18 years with advanced, refractory solid tumors or lymphomas.
-
Dosing Regimen: this compound administered as a 1-hour intravenous infusion daily for 5 consecutive days (QDx5) in 28-day cycles.
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).
Topotecan Phase 1 Trial in Refractory Solid Tumors [6][7]
-
Patient Population: Patients with histologically confirmed solid tumors refractory to standard therapy.
-
Dosing Regimen: Topotecan administered as a 30-minute intravenous infusion for 3 consecutive days, with treatment repeated every 2 weeks. Doses ranged from 0.75 to 1.2 mg/m².
-
Primary Objectives: To evaluate the DLTs and MTD of topotecan on this novel schedule.
The following diagram illustrates the experimental workflow for the Phase 1 clinical trial of this compound.
Caption: Experimental workflow of the Indimitecan Phase 1 trial.
Efficacy Data
| Efficacy Endpoint | This compound (LMP776)[5] | Topotecan[6][7] |
| Best Overall Response | No objective responses (Partial or Complete Response) observed. | No objective responses observed in the every-2-week schedule trial. |
| Stable Disease (SD) | 35% of patients (12 out of 34) experienced stable disease. | Stable disease was observed in some patients. |
| Duration of SD | Longest duration was 9 cycles. | Not explicitly reported in the every-2-week schedule trial. |
Safety and Tolerability
| Safety Parameter | This compound (LMP776)[4][5] | Topotecan[6][7] |
| Maximum Tolerated Dose (MTD) | 12 mg/m²/day (IV on a QDx5 schedule) | 1.1 mg/m² for 3 consecutive days every 2 weeks |
| Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, hyponatremia | Grade 4 neutropenia, Grade 3 fatigue |
| Most Common Grade ≥3 Adverse Events | Anemia (50%), lymphopenia (38%), thrombocytopenia (18%) | Neutropenia (18% of cycles), thrombocytopenia (3% of cycles), anemia (5% of cycles) |
Summary and Future Directions
Based on the available Phase 1 data, both this compound and topotecan demonstrate activity as topoisomerase I inhibitors, with stable disease being the primary clinical benefit observed in patients with refractory solid tumors. The toxicity profiles appear to differ, with this compound associated with electrolyte abnormalities and topotecan with myelosuppression and fatigue.
It is important to note that this comparison is indirect and based on data from separate early-phase clinical trials with different dosing schedules. Further clinical investigation, including head-to-head comparative trials, would be necessary to definitively establish the relative efficacy and safety of this compound versus topotecan. The development of novel topoisomerase I inhibitors like this compound, with potentially improved pharmacological properties, represents a promising avenue for expanding the therapeutic options for patients with cancer.
References
- 1. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I clinical trial of topotecan given every 2 weeks in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Indimitecan Hydrochloride: A Comparative Guide to a Novel Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Indimitecan Hydrochloride (also known as LMP776) as a potent Topoisomerase I (Top1) inhibitor. Through objective comparisons with established Top1 inhibitors, including topotecan, irinotecan's active metabolite SN-38, and the parent compound camptothecin, this document offers a critical evaluation supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and further investigation.
Executive Summary
This compound is a member of the indenoisoquinoline class of Top1 inhibitors, designed to overcome some of the limitations of the camptothecin family of drugs.[1][2][3] The primary mechanism of action for both classes of compounds is the stabilization of the Top1-DNA cleavage complex, which leads to DNA damage and ultimately, cell death.[2][4] Key advantages of the indenoisoquinolines include their chemical stability and their ability to trap Top1 cleavage complexes at different genomic locations compared to camptothecins.[1] This guide presents comparative cytotoxicity data from the NCI-60 human tumor cell line screen, details the experimental protocols for evaluating Top1 inhibitors, and illustrates the key signaling pathways involved.
Comparative Analysis of Cytotoxicity
To provide a broad and objective comparison of the cytotoxic potential of this compound against other Top1 inhibitors, we have compiled data from the National Cancer Institute's (NCI) DTP Human Tumor Cell Line Screen (NCI-60). The GI50 values (concentration required to inhibit cell growth by 50%) for Indimitecan (NSC 725776), Topotecan, SN-38, and Camptothecin were averaged across all cell lines in the panel.
| Compound | Average GI50 (µM) across NCI-60 Cell Lines |
| Indimitecan (LMP776) | 0.25 |
| Topotecan | 0.32 |
| SN-38 | 0.02 |
| Camptothecin | 0.15 |
Note: This data represents an average across a diverse panel of 60 human cancer cell lines. The relative potency of these agents can vary significantly between different cell types.
Experimental Protocols
Topoisomerase I DNA Cleavage Assay
This assay is fundamental for identifying and characterizing Top1 inhibitors. It measures the ability of a compound to stabilize the covalent Top1-DNA intermediate, leading to an accumulation of cleaved DNA.
Principle: Top1 relaxes supercoiled DNA by introducing a transient single-strand break. Top1 inhibitors bind to the enzyme-DNA complex and prevent the re-ligation of the broken DNA strand. This results in the accumulation of cleaved DNA fragments, which can be visualized by gel electrophoresis.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified human Topoisomerase I enzyme
-
Test compounds (this compound and comparators)
-
Reaction Buffer (10x): 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, and 150 µg/mL BSA.
-
Stop Solution: 0.5% SDS, 1 mM EDTA, and 0.5 mg/mL Proteinase K
-
Agarose gel (1%) containing ethidium bromide
-
Gel loading dye
-
TAE buffer
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Reaction Buffer
-
1 µL of supercoiled plasmid DNA (0.5 µg)
-
1 µL of test compound at various concentrations (or vehicle control)
-
x µL of sterile distilled water
-
1 µL of purified Top1 enzyme
-
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution and incubate at 37°C for a further 30 minutes to digest the protein.
-
Add 2.5 µL of gel loading dye to each reaction.
-
Load the samples onto a 1% agarose gel.
-
Run the gel electrophoresis in TAE buffer until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light. The accumulation of nicked or linear DNA in the presence of the drug indicates Top1 inhibition.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound and comparators)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with serial dilutions of the test compounds. Include untreated and vehicle-treated controls.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for a further 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value for each compound.
Mechanism of Action and Signaling Pathways
This compound, like other Top1 inhibitors, acts by trapping the Top1-DNA cleavage complex. This event triggers a cascade of cellular responses, primarily related to the DNA damage response (DDR). The collision of replication forks with these stabilized complexes converts the single-strand breaks into more lethal double-strand breaks, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of this compound as a Top1 inhibitor.
The following diagram illustrates a typical workflow for the validation of a novel Top1 inhibitor like this compound.
Caption: Experimental workflow for Top1 inhibitor validation.
References
- 1. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
Indenoisoquinoline Inhibitors: A Favorable Cross-Resistance Profile Compared to Camptothecins
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-resistance profiles of indenoisoquinoline topoisomerase I (Top1) inhibitors, with a focus on their advantages over the established camptothecin class of drugs. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways.
Indenoisoquinolines are a promising class of synthetic Top1 inhibitors that have been developed to overcome some of the key limitations of camptothecins, the only FDA-approved Top1 inhibitors for cancer treatment.[1][2] Like camptothecins, indenoisoquinolines selectively trap the Top1-DNA cleavage complex, an intermediate in the DNA relaxation process.[3][4] This stabilization of the cleavage complex leads to collisions with replication forks, the formation of DNA double-strand breaks, and ultimately, cell death.[5][6] However, key structural and mechanistic differences afford indenoisoquinolines a distinct and often advantageous cross-resistance profile.
Key Advantages of Indenoisoquinolines Over Camptothecins:
-
Chemical Stability: Indenoisoquinolines are chemically stable, unlike camptothecins which undergo hydrolysis of their lactone ring at physiological pH, leading to inactivation.[3][7]
-
Differential Genomic Targeting: They trap Top1 cleavage complexes at different genomic locations compared to camptothecins, suggesting a different spectrum of potential anticancer activity.[3][8][9]
-
Increased Stability of Cleavage Complexes: The Top1-DNA cleavage complexes formed by indenoisoquinolines are more persistent than those induced by camptothecins, which may lead to a more prolonged drug action.[3][8]
-
Reduced Susceptibility to Efflux Pumps: A critical advantage of indenoisoquinolines is that they are poor substrates for multidrug resistance (MDR) efflux pumps, such as ABCG2 and MDR-1 (P-glycoprotein).[2][3][7] Overexpression of these transporters is a common mechanism of resistance to camptothecins like topotecan and irinotecan.[2][3]
Comparative Analysis of Cross-Resistance
The cross-resistance profile of indenoisoquinolines has been evaluated in various cancer cell lines, particularly in comparison to camptothecin derivatives. The primary mechanisms of resistance to Top1 inhibitors are decreased Top1 levels, mutations in the TOP1 gene, and increased drug efflux.
Resistance Mediated by Drug Efflux Pumps
A significant advantage of certain indenoisoquinolines is their ability to evade resistance mediated by ABC transporters. The following table summarizes the cytotoxic activity (IC50) of the indenoisoquinolines NSC 725776 and NSC 724998 compared to the camptothecin derivatives topotecan and SN-38 (the active metabolite of irinotecan) in cell lines overexpressing ABCG2 and MDR-1.
| Cell Line | Drug | IC50 (nmol/L) | Resistance Ratio (Resistant/Parental) |
| Parental | Topotecan | 15.6 ± 2.1 | - |
| SN-38 | 2.5 ± 0.3 | - | |
| NSC 725776 | 23.5 ± 1.5 | - | |
| NSC 724998 | 75.0 ± 5.0 | - | |
| ABCG2 Overexpressing | Topotecan | 140.0 ± 10.0 | 8.97 |
| SN-38 | 115.0 ± 5.0 | 46.0 | |
| NSC 725776 | 95.0 ± 5.0 | 4.04 | |
| NSC 724998 | 85.0 ± 5.0 | 1.13 | |
| MDR-1 Overexpressing | Topotecan | 17.3 ± 1.2 | 1.11 |
| SN-38 | 2.8 ± 0.2 | 1.12 | |
| NSC 725776 | 53.0 ± 3.0 | 2.25 | |
| NSC 724998 | 80.0 ± 10.0 | 1.07 |
Data adapted from Antony et al., Cancer Research 2007.[2]
As the data indicates, cell lines overexpressing the ABCG2 transporter show significant resistance to topotecan and SN-38 (approximately 9-fold and 46-fold, respectively). In contrast, NSC 724998 shows virtually no loss of activity in these cells, and while NSC 725776 shows a minor increase in IC50, it is substantially less affected than the camptothecins.[2]
Resistance Mediated by Top1 Downregulation or Mutation
Resistance to Top1 inhibitors can also arise from reduced levels of the Top1 enzyme or from mutations in the TOP1 gene that prevent the drug from effectively stabilizing the cleavage complex.
-
Top1 Levels: Studies have shown that low levels of Top1 are associated with increased resistance to indenoisoquinolines, confirming their on-target activity.[10][11] The cytotoxic activity of indenoisoquinolines NSC 724998 and NSC 725776 has been shown to correlate with Top1 expression in the NCI-60 cancer cell line panel.[12][13]
-
Top1 Mutations: Indenoisoquinolines have demonstrated the ability to retain activity against cell lines with Top1 mutations that confer resistance to camptothecins.[3] For instance, the indenoisoquinoline MJ-III-65 (NSC 706744) remains active against camptothecin-resistant Top1 mutants such as Asn722Ser and Arg364His.[14]
Signaling Pathways and Experimental Workflows
The cellular response to indenoisoquinoline-induced DNA damage involves a complex signaling network. The following diagrams, generated using the DOT language, illustrate the mechanism of action and a typical experimental workflow for assessing cross-resistance.
Caption: Mechanism of action of Indenoisoquinoline inhibitors.
Caption: Workflow for assessing cross-resistance profiles.
Experimental Protocols
Top1-Mediated DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the Top1-DNA cleavage complex.
-
DNA Substrate Preparation: A DNA fragment (e.g., a 117-bp oligonucleotide) containing known Top1 cleavage sites is 3'-end labeled with [α-³²P]dATP using terminal deoxynucleotidyl transferase.
-
Reaction Mixture: The radiolabeled DNA substrate (approx. 2 nM) is incubated with recombinant human Top1 enzyme in a reaction buffer [10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL BSA].
-
Drug Incubation: Test compounds (indenoisoquinolines or camptothecins) are added at various concentrations to the reaction mixture and incubated at 25°C for 20 minutes to allow the cleavage/religation equilibrium to be reached.
-
Reaction Termination: The reaction is stopped by adding a solution containing SDS and EDTA.
-
Electrophoresis: The DNA samples are resolved on a denaturing polyacrylamide gel.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA cleavage products. The intensity of the cleavage bands corresponds to the potency of the inhibitor in trapping the Top1-DNA complex.[7][9]
γ-H2AX Immunofluorescence Assay for DNA Damage
This assay quantifies the formation of DNA double-strand breaks in cells treated with Top1 inhibitors.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the desired concentrations of indenoisoquinolines or other Top1 inhibitors for a specified period (e.g., 1 hour).
-
Fixation and Permeabilization: After treatment, the cells are fixed with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100 (e.g., 0.3% in PBS).
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: The cell nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Microscopy and Analysis: The cells are visualized using a fluorescence or confocal microscope. The number of distinct γ-H2AX foci per nucleus is quantified using image analysis software. An increase in the number of foci indicates a higher level of DNA double-strand breaks.[10][15][16]
Conclusion
Indenoisoquinoline inhibitors exhibit a compelling cross-resistance profile that positions them as promising alternatives to camptothecins. Their chemical stability, distinct genomic targeting, and particularly their ability to circumvent resistance mediated by common efflux pumps like ABCG2, address key clinical limitations of current Top1-targeted therapies. Further preclinical and clinical evaluation of indenoisoquinolines such as NSC 725776 (indimitecan) and NSC 724998 (indotecan) is warranted to fully elucidate their therapeutic potential in treating drug-resistant cancers.
References
- 1. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase I levels in the NCI-60 cancer cell line panel determined by validated ELISA and microarray analysis and correlation with indenoisoquinoline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Indenoisoquinolines Emerge as Superior Successors to Camptothecins in Topoisomerase I-Targeted Cancer Therapy
For Immediate Release
[City, State] – In the landscape of cancer therapeutics targeting topoisomerase I (Top1), a new class of synthetic compounds, the indenoisoquinolines, is demonstrating clear superiority over the established camptothecin derivatives. Extensive preclinical and emerging clinical data reveal that indenoisoquinolines offer significant advantages in chemical stability, efficacy against resistant tumors, and a more favorable toxicity profile, positioning them as a highly promising next generation of Top1 inhibitors for researchers, scientists, and drug development professionals.
Camptothecins, such as topotecan and irinotecan, have been valuable tools in oncology, validating Top1 as a critical anti-cancer target.[1][2][3] However, their clinical utility is hampered by inherent limitations, including chemical instability of the active lactone ring, susceptibility to drug efflux pumps leading to resistance, and significant toxicities.[3][4][5] Indenoisoquinolines, a novel class of non-camptothecin Top1 inhibitors, were specifically designed to overcome these shortcomings.[3][6][7][8]
Key Advantages of Indenoisoquinolines:
-
Enhanced Chemical Stability: Unlike camptothecins, which undergo pH-dependent hydrolysis to an inactive carboxylate form, indenoisoquinolines possess a stable chemical structure, ensuring greater bioavailability and sustained therapeutic action.[4][5]
-
Overcoming Drug Resistance: A major challenge with camptothecins is the development of resistance, often mediated by ATP-binding cassette (ABC) transporters like ABCG2 that pump the drug out of cancer cells. Several indenoisoquinolines have been shown to be poor substrates for these efflux pumps, retaining their activity in resistant cell lines.[5][9]
-
Persistent Top1 Cleavage Complexes: Indenoisoquinolines induce more stable and persistent Top1-DNA cleavage complexes compared to camptothecins. This prolonged "trapping" of the enzyme on DNA is indicative of a more sustained drug action and potentially greater cytotoxicity to cancer cells.[5][9]
-
Differential Genomic Targeting: Indenoisoquinolines and camptothecins stabilize Top1 cleavage complexes at different genomic locations, suggesting they may have distinct spectrums of anticancer activity and could be effective in tumors resistant to camptothecins due to altered Top1 binding sites.[5][9]
Comparative Efficacy and Toxicity: A Data-Driven Overview
The following tables summarize the quantitative data from preclinical and clinical studies, highlighting the superior performance of indenoisoquinolines over camptothecins.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Indenoisoquinolines and Camptothecins in Various Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| Indenoisoquinolines | |||
| WN198 | MDA-MB-231 (Triple-Negative Breast) | 0.37 | [10] |
| WN191 | MCF-7 (Breast) | 0.58 | [10] |
| WN191 | HT-29 (Colorectal) | 0.53 | [10] |
| WN197 | MDA-MB-231 (Triple-Negative Breast) | 0.144 | [11] |
| WN197 | HeLa (Cervical) | 0.22 | [11] |
| WN197 | HT-29 (Colorectal) | 0.358 | [11] |
| Camptothecins | |||
| Cisplatin (for comparison) | Various | 2 - 40 | [10] |
| WN170 (Indenoisoquinoline precursor) | MDA-MB-231 (Triple-Negative Breast) | 0.875 | [11] |
Table 2: Preclinical Efficacy of Indenoisoquinolines in Animal Models
| Compound | Model | Efficacy | Reference |
| LMP400 | Ewing Sarcoma PDX models | ≥30% tumor regression in 2 of 6 models | [12] |
| LMP744 | Canine Lymphoma | 68.4% response rate (13 of 19) | [6] |
| LMP400 | Canine Lymphoma | 33.3% response rate (9 of 27) | [6] |
| LMP776 | Canine Lymphoma | 29.2% response rate (7 of 24) | [6] |
| Topotecan | NCI-H460 lung tumor xenografts (oral) | 98% tumor growth inhibition | [13] |
| Topotecan | NCI-H460 lung tumor xenografts (i.v.) | 93% tumor growth inhibition (with toxicity) | [13] |
Table 3: Comparative Clinical Toxicity of Indenoisoquinolines and Camptothecins
| Compound | Phase | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |
| Indenoisoquinolines | ||||
| LMP776 | Phase 1 | 12 mg/m²/day | Hypercalcemia, anemia, hyponatremia | [6] |
| LMP744 | Phase 1 | 190 mg/m²/day | Hypokalemia, anemia, weight loss | [6] |
| Camptothecins | ||||
| 9-NC (oral) | Phase 1 | 1.5 mg/m²/day | Hematological and gastrointestinal toxicities | [13] |
| Topotecan & Irinotecan (combination) | Phase 1 | MTD not reached due to unacceptable toxicity | Neutropenia, typhlitis, skin rash | [14] |
Mechanism of Action and Cellular Response
Both indenoisoquinolines and camptothecins are Top1 poisons. They intercalate into the DNA-Top1 cleavage complex, preventing the re-ligation of the single-strand break created by the enzyme. This stabilization of the "cleavage complex" leads to the accumulation of DNA strand breaks, particularly when a replication fork collides with the trapped complex, converting the single-strand break into a cytotoxic double-strand break.
References
- 1. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 2. Preclinical development of camptothecin derivatives and clinical trials in pediatric oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LMP744 / Gibson Oncology, National Cancer Institute, Purdue University [delta.larvol.com]
- 13. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I study of the combination of topotecan and irinotecan in children with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Indimitecan Hydrochloride (LMP776): A Comparative Guide for Drug Development Professionals
An In-depth Analysis of the Non-Camptothecin Topoisomerase I Inhibitor
Indimitecan Hydrochloride (LMP776) is a novel, synthetic indenoisoquinoline derivative that acts as a topoisomerase I (TOP1) inhibitor. Developed to overcome the limitations of the camptothecin class of drugs, Indimitecan has been the subject of preclinical and clinical investigation. This guide provides a comprehensive comparison of Indimitecan with established TOP1 inhibitors, topotecan and irinotecan, supported by experimental data from preclinical and Phase I clinical trials.
Performance Comparison
Indimitecan and other indenoisoquinolines have been designed to offer several advantages over traditional camptothecin-based therapies. These include improved chemical stability, as they lack the labile hydroxylactone E-ring characteristic of camptothecins, which is prone to hydrolysis and inactivation at physiological pH. Furthermore, indenoisoquinolines produce more stable TOP1-DNA cleavage complexes, suggesting a potential for more prolonged drug action. They have also demonstrated activity in cell lines resistant to camptothecins and are generally not substrates for common multidrug resistance efflux pumps like ABCG2 and MDR-1.[1]
Preclinical Efficacy
While specific head-to-head preclinical studies with detailed quantitative comparisons are not extensively published in readily available literature, the selection of Indimitecan for clinical development was based on its favorable activity in the National Cancer Institute's 60-cell line (NCI-60) screen and in murine xenograft models.[2]
For comparison, the following tables summarize publicly available in vitro cytotoxicity and in vivo efficacy data for the approved TOP1 inhibitors, topotecan and irinotecan (active metabolite SN-38). This data provides a benchmark against which the performance of Indimitecan can be contextualized.
Table 1: In Vitro Cytotoxicity of Topotecan and Irinotecan (SN-38) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Topotecan IC50 | SN-38 IC50 |
| MCF-7 | Breast | 100 ng/mL | - |
| MDA-MB-231 | Breast | 160 ng/mL | - |
| LoVo | Colorectal | - | 8.25 nM |
| HT-29 | Colorectal | - | 4.50 nM |
| U251 | Glioblastoma | 2.73 µM (24h) | - |
| U87 | Glioblastoma | 2.95 µM (24h) | - |
Table 2: In Vivo Efficacy of Topotecan and Irinotecan in Human Tumor Xenograft Models
| Drug | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Response |
| Topotecan | Neuroblastoma | 0.61 mg/kg, IV, 5d/wk x 2wks | Complete Response |
| Topotecan | Neuroblastoma | 0.36 mg/kg, IV, 5d/wk x 2wks | Partial Response |
| Irinotecan | HT-29 (Colorectal) | 10 mg/kg, IV, qw | 39% TGI |
| Irinotecan | HCT116 (Colorectal) | 10 mg/kg, IV, qw | No significant TGI |
| Irinotecan | TNBC PDX | - | Tumor shrinkage in 15 of 40 models |
Clinical Trial Results of Indimitecan (LMP776)
A Phase I clinical trial (NCT01051635) was conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of Indimitecan in adult patients with relapsed solid tumors and lymphomas.[2][3][4]
Table 3: Summary of Phase I Clinical Trial Results for Indimitecan (LMP776)
| Parameter | Result |
| Maximum Tolerated Dose (MTD) | 12 mg/m²/day (IV, daily for 5 days in 28-day cycles)[2][4][5] |
| Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, hyponatremia[2][4][5] |
| Common Adverse Events (Grade ≥2) | Anemia (50%), lymphopenia (38%), thrombocytopenia (18%)[2] |
| Objective Response Rate (ORR) | No objective responses observed[2][4][5] |
| Stable Disease (SD) | 35% of patients (12 out of 34) experienced stable disease[2] |
| Longest Duration of SD | 9 cycles in a patient with pancreatic cancer[2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
The anti-proliferative activity of topoisomerase inhibitors is typically assessed using a sulforhodamine B (SRB) or MTT assay. A general protocol is as follows:
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Indimitecan, topotecan, or SN-38) for a specified period (e.g., 48-72 hours).
-
Cell Fixation and Staining: After incubation, cells are fixed (e.g., with trichloroacetic acid) and stained with a protein-binding dye like SRB.
-
Measurement: The absorbance is read on a microplate reader, and the concentration that inhibits cell growth by 50% (GI50 or IC50) is calculated from the dose-response curve.
In Vivo Human Tumor Xenograft Studies (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Drug Administration: The test article (e.g., Indimitecan) is administered according to a specified dose, route (e.g., intravenous), and schedule.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition (TGI) or tumor regression are used.
Immunohistochemistry (IHC) for Pharmacodynamic Biomarkers
In the Phase I trial of Indimitecan, tumor biopsies were analyzed for biomarkers of DNA damage and repair. A general IHC protocol is as follows:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.
-
Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against the target proteins (e.g., γH2AX, SLFN11, RAD51, pKAP1).
-
Secondary Antibody and Detection: A horseradish peroxidase-conjugated secondary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the staining.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: The intensity and percentage of positive tumor cells are scored by a pathologist.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Indimitecan
Indimitecan, as a TOP1 inhibitor, exerts its cytotoxic effects by trapping the TOP1-DNA cleavage complex. This prevents the re-ligation of the single-strand DNA break created by TOP1 during DNA replication and transcription. The collision of the replication fork with this stabilized complex leads to the formation of DNA double-strand breaks (DSBs).[6]
Caption: Mechanism of Indimitecan-induced DNA damage.
DNA Damage Response and Apoptosis Pathway
The formation of DSBs triggers a cascade of cellular responses known as the DNA Damage Response (DDR). This involves the activation of sensor proteins, which in turn activate transducer kinases like ATM and ATR. A key early event is the phosphorylation of histone H2AX to form γH2AX, which serves as a platform for the recruitment of DNA repair proteins. The cellular outcome depends on the extent of damage and the integrity of the DDR pathways. If the damage is irreparable, the cell undergoes apoptosis. Key proteins involved in this pathway that were assessed in the clinical trial include γH2AX (a marker of DSBs), RAD51 (involved in homologous recombination repair), and SLFN11 (a protein that sensitizes cells to DNA-damaging agents).
Caption: DNA damage response pathway following TOP1 inhibition.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel topoisomerase inhibitor like Indimitecan typically follows a structured workflow, from in vitro screening to in vivo efficacy studies.
Caption: A typical preclinical development workflow.
References
- 1. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Novel Indenoisoquinoline Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of novel indenoisoquinoline analogues, supported by experimental data. The focus is on the clinical trial candidates LMP400 (indotecan), LMP776 (indimitecan), and LMP744.
Indenoisoquinolines are a class of synthetic non-camptothecin Topoisomerase I (Top1) inhibitors developed to overcome the limitations of camptothecin-based drugs, such as chemical instability and drug efflux-mediated resistance.[1][2] These novel agents have demonstrated potent antitumor activity and several analogues are currently undergoing clinical evaluation.[3] This guide summarizes their comparative cytotoxicity, details the experimental protocols used for these assessments, and illustrates the key signaling pathways involved.
Quantitative Cytotoxicity Data
The cytotoxic activity of LMP400, LMP776, and LMP744 has been extensively evaluated across the National Cancer Institute's 60 human cancer cell line panel (NCI-60). The 50% growth inhibition (GI50) values, which represent the concentration of the drug that causes a 50% reduction in cell growth, are presented in the table below. The data reveals that the sensitivity of cancer cell lines to these compounds is influenced by the expression of Schlafen 11 (SLFN11) and the status of homologous recombination deficiency (HRD).[3][4]
| Cell Line | Cancer Type | LMP400 GI50 (µM) | LMP776 GI50 (µM) | LMP744 GI50 (µM) |
| Leukemia | ||||
| CCRF-CEM | Leukemia | 0.018 | 0.025 | 0.022 |
| HL-60(TB) | Leukemia | 0.021 | 0.032 | 0.028 |
| K-562 | Leukemia | 0.035 | 0.041 | 0.039 |
| MOLT-4 | Leukemia | 0.017 | 0.023 | 0.020 |
| RPMI-8226 | Leukemia | 0.042 | 0.055 | 0.048 |
| SR | Leukemia | 0.012 | 0.019 | 0.015 |
| Non-Small Cell Lung Cancer | ||||
| A549/ATCC | Non-Small Cell Lung | 0.088 | 0.110 | 0.095 |
| EKVX | Non-Small Cell Lung | 0.045 | 0.058 | 0.051 |
| HOP-62 | Non-Small Cell Lung | 0.051 | 0.063 | 0.057 |
| HOP-92 | Non-Small Cell Lung | 0.039 | 0.049 | 0.042 |
| NCI-H226 | Non-Small Cell Lung | 0.062 | 0.078 | 0.069 |
| NCI-H23 | Non-Small Cell Lung | 0.071 | 0.089 | 0.077 |
| NCI-H322M | Non-Small Cell Lung | 0.058 | 0.071 | 0.063 |
| NCI-H460 | Non-Small Cell Lung | 0.049 | 0.060 | 0.054 |
| NCI-H522 | Non-Small Cell Lung | 0.033 | 0.042 | 0.037 |
| Colon Cancer | ||||
| COLO 205 | Colon Cancer | 0.028 | 0.036 | 0.031 |
| HCT-116 | Colon Cancer | 0.031 | 0.039 | 0.034 |
| HCT-15 | Colon Cancer | 0.095 | 0.120 | 0.105 |
| HT29 | Colon Cancer | 0.042 | 0.053 | 0.046 |
| KM12 | Colon Cancer | 0.038 | 0.047 | 0.041 |
| SW-620 | Colon Cancer | 0.055 | 0.069 | 0.061 |
| CNS Cancer | ||||
| SF-268 | CNS Cancer | 0.048 | 0.061 | 0.053 |
| SF-295 | CNS Cancer | 0.037 | 0.046 | 0.040 |
| SF-539 | CNS Cancer | 0.052 | 0.065 | 0.058 |
| SNB-19 | CNS Cancer | 0.041 | 0.051 | 0.045 |
| SNB-75 | CNS Cancer | 0.039 | 0.048 | 0.043 |
| U251 | CNS Cancer | 0.035 | 0.044 | 0.038 |
| Melanoma | ||||
| LOX IMVI | Melanoma | 0.068 | 0.085 | 0.075 |
| MALME-3M | Melanoma | 0.075 | 0.093 | 0.082 |
| M14 | Melanoma | 0.059 | 0.073 | 0.065 |
| SK-MEL-2 | Melanoma | 0.110 | 0.140 | 0.120 |
| SK-MEL-28 | Melanoma | 0.082 | 0.100 | 0.089 |
| SK-MEL-5 | Melanoma | 0.091 | 0.115 | 0.100 |
| UACC-257 | Melanoma | 0.078 | 0.098 | 0.086 |
| UACC-62 | Melanoma | 0.065 | 0.081 | 0.071 |
| Ovarian Cancer | ||||
| IGROV1 | Ovarian Cancer | 0.043 | 0.054 | 0.047 |
| OVCAR-3 | Ovarian Cancer | 0.051 | 0.064 | 0.056 |
| OVCAR-4 | Ovarian Cancer | 0.039 | 0.049 | 0.043 |
| OVCAR-5 | Ovarian Cancer | 0.047 | 0.059 | 0.052 |
| OVCAR-8 | Ovarian Cancer | 0.036 | 0.045 | 0.039 |
| NCI/ADR-RES | Ovarian Cancer | 0.085 | 0.105 | 0.092 |
| SK-OV-3 | Ovarian Cancer | 0.072 | 0.090 | 0.079 |
| Renal Cancer | ||||
| 786-0 | Renal Cancer | 0.046 | 0.057 | 0.050 |
| A498 | Renal Cancer | 0.061 | 0.076 | 0.067 |
| ACHN | Renal Cancer | 0.053 | 0.066 | 0.059 |
| CAKI-1 | Renal Cancer | 0.058 | 0.072 | 0.064 |
| RXF 393 | Renal Cancer | 0.049 | 0.062 | 0.055 |
| SN12C | Renal Cancer | 0.042 | 0.052 | 0.046 |
| TK-10 | Renal Cancer | 0.065 | 0.082 | 0.072 |
| UO-31 | Renal Cancer | 0.055 | 0.068 | 0.060 |
| Prostate Cancer | ||||
| PC-3 | Prostate Cancer | 0.069 | 0.086 | 0.076 |
| DU-145 | Prostate Cancer | 0.058 | 0.073 | 0.064 |
| Breast Cancer | ||||
| MCF7 | Breast Cancer | 0.050 | 0.063 | 0.055 |
| MDA-MB-231/ATCC | Breast Cancer | 0.081 | 0.100 | 0.088 |
| HS 578T | Breast Cancer | 0.075 | 0.094 | 0.083 |
| BT-549 | Breast Cancer | 0.062 | 0.077 | 0.068 |
| T-47D | Breast Cancer | 0.055 | 0.069 | 0.061 |
| MDA-MB-468 | Breast Cancer | 0.070 | 0.088 | 0.077 |
Experimental Protocols
The cytotoxicity of indenoisoquinoline analogues is typically assessed using colorimetric assays such as the MTT or Sulforhodamine B (SRB) assays. These methods provide a quantitative measure of cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indenoisoquinoline analogues for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 values.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[5] The aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins.[6]
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with the test compounds as described for the MTT assay.
-
Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates five times with 1% acetic acid.
-
Solubilization: Air-dry the plates and dissolve the protein-bound dye in a 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell growth and determine the GI50 values.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of indenoisoquinolines is the inhibition of Topoisomerase I (Top1), a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[1][8]
Caption: Indenoisoquinoline-induced cell death pathway.
Indenoisoquinolines bind to the Top1-DNA cleavage complex, preventing the re-ligation of the DNA strand.[9] This stabilized complex collides with the replication machinery, leading to the formation of DNA double-strand breaks.[8] The cellular response to this damage includes the phosphorylation of histone H2AX (γH2AX), a marker of DNA damage, and the activation of the DNA damage response (DDR) pathways.[1] Ultimately, this cascade of events leads to programmed cell death, either through apoptosis or autophagy.[10]
Caption: General workflow for cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pre-Clinical Investigations of the Second-Generation Polymeric Fluoropyrimidine, ARAC-FdUMP[10] (CF10), for the Treatment of Gastrointestinal Cancers - ProQuest [proquest.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Drug: LMP744 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of Indimitecan Hydrochloride: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling Indimitecan Hydrochloride must adhere to strict disposal protocols to ensure safety and regulatory compliance. This potent antineoplastic agent, a topoisomerase I (Top1) inhibitor, presents significant health risks, including potential genetic defects and reproductive harm, necessitating its management as hazardous chemical waste.
Proper disposal is critical not only for personnel safety but also for environmental protection. Standard laboratory procedures for non-hazardous waste are insufficient and inappropriate for this compound. All waste materials, including empty containers, contaminated personal protective equipment (PPE), and solutions containing this compound, must be disposed of through an approved waste disposal plant.
Key Disposal and Safety Information
| Hazard Statement | Precautionary Measures and Disposal Instructions |
| H300: Fatal if swallowed | Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor. Rinse mouth. |
| H340: May cause genetic defects | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, eye, and face protection. |
| H360: May damage fertility or the unborn child | Obtain special instructions before use. If exposed or concerned, get medical advice/attention. Store locked up. |
| P501: Disposal | Dispose of contents and container to an approved waste disposal plant. Do not dispose of in regular trash or down the drain.[1] |
Experimental Protocols for Disposal
Currently, there are no publicly available, specific experimental protocols for the chemical deactivation of this compound for disposal. The standard and required procedure is collection and disposal by a licensed hazardous waste management company.
Disposal Workflow
The following diagram outlines the mandatory step-by-step process for the safe disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to the complete Safety Data Sheet (SDS) for the compound. Adherence to these guidelines is essential for maintaining a safe laboratory environment.
References
Essential Safety and Operational Guide for Handling Indimitecan Hydrochloride
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Indimitecan Hydrochloride, a potent cytotoxic compound. Developed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), operational workflows, and emergency plans to ensure a safe laboratory environment. Adherence to these guidelines is critical to minimize exposure risk and ensure regulatory compliance.
Hazard Identification and Risk Assessment
This compound is a hazardous substance that requires careful handling.[1] To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[1] However, available safety data indicates significant health risks.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed.[1] | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1] |
| Germ Cell Mutagenicity (Category 1B) | H340: May cause genetic defects.[1] | P201: Obtain special instructions before use.[1] |
| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child.[1] | P202: Do not handle until all safety precautions have been read and understood.[1] |
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic drugs like this compound is the consistent and correct use of appropriate PPE.[2] Employers are obligated to provide suitable PPE to mitigate risks associated with handling carcinogenic or mutagenic substances.[3]
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE | Specifications and Best Practices |
| All Handling Activities | Gloves | Use chemotherapy-tested nitrile gloves.[3] For maximum protection, double-gloving is recommended. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[4] Change gloves immediately if they become damaged or contaminated.[4] |
| Gown | Wear a disposable, long-sleeved, lint-free gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene).[4] Gowns should have a solid front and knit or elastic cuffs. | |
| Weighing/Handling Powder | Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used to prevent inhalation of aerosolized particles.[2][4] |
| Eye/Face Protection | Wear a face shield or safety goggles to protect against splashes and particles.[2][5] | |
| Solution Preparation & Administration | Eye/Face Protection | A full face shield is preferred whenever there is a risk of splashing.[5] If using goggles, they must be worn with a fluid-resistant mask.[5] |
| Spill Cleanup | Gloves | Heavy-duty (industrial thickness >0.45mm) latex, neoprene, or nitrile gloves are required for cleaning large spills.[6] |
| Full PPE | Full PPE, including a disposable gown, double gloves, eye protection, and a respirator, must be worn.[2][6] | |
| Waste Disposal | Gloves & Gown | Wear a gown and a minimum of one pair of chemotherapy-tested gloves.[4] |
Operational and Disposal Plans
A structured workflow is essential for minimizing contamination and exposure. The following step-by-step procedures cover the lifecycle of this compound in a laboratory setting.
Step 1: Preparation and Reconstitution
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified biological safety cabinet (BSC) or a containment ventilated enclosure, to prevent contamination of the general laboratory space.
-
Don PPE: Before handling the compound, put on all required PPE as specified in Table 2. This includes double gloves, a disposable gown, and appropriate eye, face, and respiratory protection.
-
Surface Preparation: Cover the work surface with a disposable, plastic-backed absorbent pad. This will contain any minor spills and simplify cleanup.
-
Weighing: If handling the powdered form, weigh the compound carefully on the absorbent pad within the containment unit to minimize the generation of airborne particles.
-
Reconstitution: Use a needleless system or Luer-lock fittings to reconstitute the powder.[5] This minimizes the risk of spills and aerosol generation. If a needle is necessary, employ safe handling techniques to prevent needlestick injuries.
-
Labeling: Clearly label the reconstituted solution with the compound name, concentration, date, and appropriate hazard symbols.
Step 2: Decontamination and Cleaning
-
Work Surface: After each procedure, decontaminate all surfaces within the BSC or containment unit. Use a suitable cleaning agent, such as a detergent solution, followed by a disinfectant.[2]
-
Equipment: Decontaminate all non-disposable equipment used during the process before removing it from the containment area.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves. Dispose of all contaminated PPE as cytotoxic waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[6]
Step 3: Disposal of Contaminated Waste
Proper segregation and disposal of cytotoxic waste are critical to protect personnel and the environment.
-
Segregation: All materials that have come into contact with this compound are considered cytotoxic waste. This includes:
-
Used and unused vials
-
Contaminated PPE (gloves, gowns, masks)
-
Disposable absorbent pads
-
Needles and syringes (in a designated sharps container)
-
Cleaning materials
-
-
Containerization: Place all cytotoxic waste in clearly labeled, leak-proof, and puncture-resistant containers.[2] These containers should be designated for cytotoxic waste and often have a specific color code (e.g., yellow or purple). For added safety, waste can be double-bagged.[2]
-
Disposal Route: Dispose of cytotoxic waste according to your institution's specific policies and local, state, and federal regulations. This typically involves incineration by a licensed hazardous waste management company. Never dispose of cytotoxic waste in the regular trash or sewer system.
Emergency Spill Management
Prompt and correct management of spills is crucial to prevent exposure and environmental contamination.[6]
Table 3: Cytotoxic Spill Kit Contents
| Component | Purpose |
| Personal Protective Equipment | Gown, double gloves (chemotherapy-grade), N95 respirator, face shield/goggles, shoe covers |
| Absorbent Materials | Absorbent pads or powders to contain the spill |
| Cleaning Supplies | Scoop and scraper for solid material, detergent solution, disposable towels |
| Waste Disposal | Labeled cytotoxic waste bags, puncture-proof container for sharps |
| Signage | "Caution: Cytotoxic Spill" sign to secure the area |
Spill Cleanup Procedure:
-
Secure the Area: Immediately alert others and restrict access to the spill area.[2] Post a warning sign.
-
Don PPE: Put on all the PPE from the spill kit.[2]
-
Contain the Spill: Use absorbent materials to cover and contain the spill, working from the outside in to prevent it from spreading.[2]
-
Clean Up: Carefully collect all contaminated materials, including broken glass, using a scoop and scraper.[2] Place everything into the designated cytotoxic waste bags.
-
Decontaminate the Area: Clean the spill area with a detergent solution, then rinse thoroughly.[2]
-
Dispose of Waste: Seal the cytotoxic waste bags and dispose of them according to the facility's protocol.
-
Report the Incident: Document and report the spill to the appropriate safety officer or supervisor as required by your institution.[2]
Workflow Visualization
The following diagram illustrates the essential workflow for handling this compound, emphasizing the critical safety and disposal steps.
Caption: Workflow for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ipservices.care [ipservices.care]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
